molecular formula C11H12F2N2O2 B2780151 4,4-Difluoro-1-(2-nitrophenyl)piperidine CAS No. 854044-38-5

4,4-Difluoro-1-(2-nitrophenyl)piperidine

Katalognummer: B2780151
CAS-Nummer: 854044-38-5
Molekulargewicht: 242.226
InChI-Schlüssel: HGRAGERUSOWBDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,4-Difluoro-1-(2-nitrophenyl)piperidine is a chemical compound of significant interest in research and development, particularly within the fields of medicinal chemistry and materials science. It belongs to the piperidine chemical class, a prevalent structural motif found in many pharmaceuticals and biologically active molecules . The compound features a piperidine ring where two fluorine atoms are substituted at the 4-position, and a 2-nitrophenyl group is attached to the ring nitrogen. This specific substitution pattern, with the nitrophenyl group at the nitrogen, is a known configuration in various chemical derivatives, such as 1-(2,4-dinitrophenyl)-4-propylpiperidine and 1-(2-nitrophenyl)piperidine . The incorporation of fluorine atoms is a common strategy in drug design, as it can influence a molecule's electronegativity, metabolic stability, and membrane permeability. The 2-nitrophenyl moiety can serve as a versatile synthetic intermediate, potentially useful for further functionalization or in the study of charge-transfer complexes. As a high-value building block, this compound is employed in the synthesis of more complex molecular architectures, the exploration of structure-activity relationships (SAR), and the development of novel materials with tailored properties. Researchers value it for its potential to modulate the physical, chemical, and biological characteristics of the final target molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,4-difluoro-1-(2-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)5-7-14(8-6-11)9-3-1-2-4-10(9)15(16)17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRAGERUSOWBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Implementation of the gem-Difluoro Motif in Medicinal Chemistry: A Technical Guide to Physicochemical and Metabolic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing a lead compound frequently becomes a balancing act between improving target affinity and mitigating pharmacokinetic liabilities. As a Senior Application Scientist, I often deploy the gem-difluoro group ( −CF2​− ) as a privileged structural motif to resolve these bottlenecks. Far beyond a simple halogen substitution, the −CF2​− group acts as a sophisticated bioisostere that can simultaneously block metabolic soft spots, tune the basicity of adjacent amines, and modulate lipophilicity through precise conformational control. This whitepaper deconstructs the causality behind gem-difluorination, providing actionable insights and validated experimental protocols for its application.

The Logic of gem-Difluoro Bioisosterism

The utility of the −CF2​− group stems from its unique steric and electronic profile. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) and closely resembles oxygen (1.52 Å). This allows the gem-difluoro group to mimic several functional groups without inheriting their liabilities:

  • Carbonyl Bioisostere: The −CF2​− group mimics the tetrahedral angle and electron-withdrawing nature of a ketone. However, unlike a carbonyl, it is not a hydrogen-bond acceptor, which can significantly improve passive membrane permeability[1].

  • Ether Bioisostere: Replacing an −O− linker with −CF2​− eliminates a common metabolic soft spot (susceptible to oxidative dealkylation by CYP450 enzymes) while maintaining similar bond angles and steric bulk.

  • Methylene Replacement: Substituting a −CH2​− with −CF2​− drastically alters the local dipole moment and inductive effects, directly modulating the physicochemical properties of adjacent functional groups[1].

BioisostereLogic CF2 gem-Difluoro Group (-CF2-) Carbonyl Carbonyl Bioisostere (Reduces H-bond acceptance) CF2->Carbonyl Mimics geometry & electronics Ether Ether Bioisostere (Prevents Oxidative Cleavage) CF2->Ether Enhances metabolic stability Methylene Methylene Bioisostere (Lowers pKa of adjacent amines) CF2->Methylene Modulates lipophilicity & basicity

Logical mapping of the gem-difluoro group as a versatile bioisostere in drug design.

Physicochemical Modulation: Causality and Vector Considerations

The introduction of a gem-difluoro group does not yield a monolithic effect; its impact is highly context-dependent and governed by stereoelectronic vectors.

A. Basicity and pKa Tuning

The strong inductive electron-withdrawing effect of fluorine systematically lowers the pKa of proximal basic amines. On average, a single fluorine atom in the β -position to an amine lowers its pKa by approximately 1.7 units[2]. A gem-difluoro group can depress the pKa by 2.5 to 3.0 units[1]. Causality in Design: By reducing the basicity of saturated heterocycles (e.g., piperidines), medicinal chemists can decrease hERG channel affinity (mitigating cardiotoxicity) and increase the fraction of un-ionized drug at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration[3].

B. Lipophilicity (LogP/LogD) and Dipole Annihilation

The effect of aliphatic fluorination on lipophilicity is notoriously complex. While aromatic fluorination generally increases lipophilicity, aliphatic gem-difluorination often decreases it relative to the non-fluorinated parent[4]. Causality in Design: This counterintuitive outcome is driven by the highly polarized C−F bonds. However, the exact modulation depends on the spatial orientation of the dipoles. For instance, vicinal difluoro motifs often exhibit lower lipophilicity than gem-difluoro motifs due to C−F dipole annihilation in the gauche conformation[2][4].

Table 1: Comparative Physicochemical Impact of Structural Linkers
PropertyMethylene ( −CH2​− )Ether ( −O− )Carbonyl ( −C=O− )gem-Difluoro ( −CF2​− )
Geometry TetrahedralBentTrigonal PlanarTetrahedral
H-Bond Acceptor NoYes (Weak)Yes (Strong)No (Very Weak)
Inductive Effect Electron DonatingElectron WithdrawingElectron WithdrawingStrongly Electron Withdrawing
Metabolic Stability Low (Oxidation prone)Low (Dealkylation prone)HighHigh (Blocks oxidation)
Effect on Amine pKa BaselineLowers slightlyForms Amide (Neutral)Lowers significantly (~2.5-3 units)

Metabolic Stability: Shielding the Scaffold

Cytochrome P450 (CYP450) enzymes frequently target electron-rich or sterically accessible C−H bonds for oxidation. The high bond dissociation energy of the C−F bond (~116 kcal/mol vs ~98 kcal/mol for C−H ) renders the gem-difluoro group highly resistant to oxidative metabolism[5]. However, introducing a −CF2​− group can alter the molecule's overall conformation, potentially exposing new, previously shielded metabolic soft spots[5]. Therefore, empirical validation is mandatory.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

To ensure trustworthiness, this protocol incorporates internal controls to differentiate true CYP-mediated metabolism from chemical instability.

  • Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

    • Causality: The physiological pH and standardized protein concentration ensure reproducible enzyme kinetics.

  • Control Assignment (Self-Validation):

    • Positive Control: Run parallel incubations with Verapamil or Testosterone. (Validates that the microsomes are enzymatically active).

    • Negative Control: Run an incubation of the test compound without NADPH. (Validates that any observed degradation is CYP-mediated, not due to aqueous hydrolysis).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start" switch for the assay.

  • Quenching: At designated time points (0, 15, 30, 45, 60 min), transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction to provide an accurate kinetic snapshot, while the IS accounts for LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and intrinsic clearance ( CLint​ )[5].

MicrosomalAssay Prep 1. Preparation Microsomes + Cmpd Incubate 2. Incubation Add NADPH (37°C) Prep->Incubate Quench 3. Quenching Cold MeCN + IS Incubate->Quench Aliquots at 0, 15, 30, 60 min Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analyze 5. LC-MS/MS Calculate CLint Centrifuge->Analyze

Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

Synthetic Methodologies: Accessing the −CF2​− Motif

Historically, accessing gem-difluoro compounds required harsh reagents like DAST. Today, safer alternatives like Deoxo-Fluor or advanced metallaphotoredox late-stage functionalization are preferred[6].

Protocol 2: General Deoxofluorination of a Ketone using Deoxo-Fluor

This protocol outlines the bench-scale conversion of a ketone to a gem-difluoro group.

  • Reaction Setup: Dissolve the ketone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-nucleophilic solvent that will not compete with the fluorinating agent. Argon prevents ambient moisture from violently hydrolyzing the Deoxo-Fluor.

  • Reagent Addition: Cool the flask to 0°C. Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 to 2.0 eq) dropwise. Add a catalytic amount of ethanol (0.1 eq).

    • Causality: Cooling controls the initial exothermic reaction. The catalytic ethanol reacts with Deoxo-Fluor to generate trace amounts of anhydrous HF in situ, which activates the ketone carbonyl for nucleophilic attack. Deoxo-Fluor is chosen over DAST due to its superior thermal stability, preventing explosive decomposition.

  • Monitoring: Warm the reaction to room temperature and stir for 12-24 hours. Monitor strictly via TLC or LC-MS.

    • Causality (Self-Validation): Deoxofluorination can yield vinyl fluoride byproducts if elimination occurs. Monitoring ensures the reaction is quenched exactly when the ketone is consumed, minimizing side products.

  • Quenching: Cool the reaction back to 0°C and slowly quench with saturated aqueous NaHCO3​ .

    • Causality: The basic quench safely neutralizes the highly corrosive HF and acidic sulfur byproducts generated during the reaction. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Sources

The Piperidine Scaffold: A Strategic Blueprint for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Privilege of the Piperidine Ring

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence across a vast spectrum of natural products and clinically approved drugs has rightfully earned it the designation of a "privileged scaffold."[1][2] This is not a matter of chance, but a direct consequence of its unique stereochemical and physicochemical properties. As a saturated heterocycle, piperidine adopts a stable chair conformation, which provides a rigid framework for the precise three-dimensional positioning of substituents. This conformational stability is paramount for optimizing interactions with biological targets.[1] The nitrogen atom within the ring is a key player, acting as a versatile handle to fine-tune critical drug-like properties. It can serve as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, allowing for the modulation of solubility and lipophilicity (LogP), which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

This technical guide offers a comprehensive exploration of the discovery and development of novel piperidine derivatives, moving beyond a mere recitation of facts to provide field-proven insights into the strategic decisions that underpin successful drug discovery campaigns. We will delve into the causality behind experimental choices, from the selection of synthetic routes to the design of robust screening cascades and the rational, iterative process of lead optimization.

Part 1: Strategic Synthesis of Piperidine Scaffolds

The efficient and versatile synthesis of functionalized piperidines is the bedrock of any discovery program centered on this scaffold. The choice of synthetic strategy is a critical decision, dictated by factors such as the desired substitution pattern, stereochemical control, scalability, and the need for library synthesis.

Foundational Synthetic Routes: A Comparative Analysis

Several major strategies are employed for the construction of the piperidine core, each with its own set of advantages and limitations.

Synthesis RouteKey Features & RationaleTypical Yield (%)
Catalytic Hydrogenation of Pyridines A highly efficient, atom-economical, and industrially scalable method. The choice of catalyst (e.g., PtO₂, Ru/Al₂O₃, Nickel-based) is critical for achieving high yields and selectivity under varying conditions.[3][4] Electrocatalytic methods are emerging as a sustainable option at ambient temperature and pressure.[3]>95[3]
Intramolecular Cyclization Offers excellent control over stereochemistry and is amenable to the synthesis of complex, substituted piperidines.[5][6] Methods like intramolecular aza-Michael reactions and metal-catalyzed cyclizations are powerful tools.[5]Good to High[3]
Reductive Amination of 1,5-Dicarbonyls A classical and reliable method for constructing the piperidine ring. The availability of a wide range of dicarbonyl precursors and primary amines allows for diverse library synthesis.73-77[3]
Multicomponent Reactions (MCRs) Highly convergent and efficient for generating molecular diversity in a single step.[3][7] Ideal for the rapid synthesis of libraries for high-throughput screening.up to 91[3]
Step-by-Step Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol details a standard laboratory procedure for the synthesis of a piperidine derivative via catalytic hydrogenation, a cornerstone technique valued for its efficiency and scalability.

Objective: To synthesize a substituted piperidine from its corresponding pyridine precursor.

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum(IV) oxide (Adams' catalyst, PtO₂) (5 mol%)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), dissolve the substituted pyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-70 atm with hydrogen.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted piperidine.

Self-Validation: The success of the reaction is validated by the disappearance of the starting pyridine and the appearance of the product, confirmed by TLC or LC-MS. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Part 2: The Discovery Engine: Screening and Lead Identification

With a robust synthetic strategy in place, the next phase involves screening the synthesized library of piperidine derivatives to identify "hits" with the desired biological activity. This process is a carefully orchestrated workflow designed to efficiently identify promising candidates for further development.

The Drug Discovery Workflow for Piperidine Derivatives

The following diagram illustrates a typical workflow for the discovery and initial development of novel piperidine-based drug candidates.

G cluster_0 Discovery Phase cluster_1 Preclinical Development A Piperidine Library Synthesis B High-Throughput Screening (HTS) A->B Diverse Chemical Matter C Hit Identification B->C Primary Assay Data D Hit-to-Lead Optimization C->D Validated Hits E Lead Optimization (SAR) D->E Promising Leads F In Vitro & In Vivo ADME/Tox E->F Optimized Leads G Candidate Selection F->G Favorable Profile H IND-Enabling Studies G->H Preclinical Candidate G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Piperidine Piperidine Agonist Piperidine->GPCR Binds and Activates G_protein->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes

Caption: Hypothetical signaling cascade initiated by a piperidine agonist binding to a GPCR.

Conclusion: The Piperidine Scaffold as a Continuing Source of Innovation

The piperidine moiety's enduring presence in the pharmacopeia is a testament to its versatility and drug-like characteristics. [1][8]From its role in naturally occurring alkaloids to its central position in a multitude of synthetic drugs, the piperidine ring continues to be a fertile ground for the discovery of novel therapeutics. [1][9][10]The strategic application of modern synthetic methodologies, coupled with the power of computational chemistry and a deep understanding of structure-activity relationships, will undoubtedly continue to unlock the full potential of this remarkable scaffold. [5][11]The ability to rationally design and synthesize novel piperidine derivatives with tailored properties ensures that this privileged structure will remain a cornerstone of drug discovery for the foreseeable future.

References

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preliminary in vitro studies of 4,4-Difluoro-1-(2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Preliminary In Vitro Profiling of 4,4-Difluoro-1-(2-nitrophenyl)piperidine: A Roadmap for Early-Stage Drug Discovery

Introduction

The compound 4,4-Difluoro-1-(2-nitrophenyl)piperidine represents a novel chemical entity (NCE) incorporating a gem-difluorinated piperidine ring, a scaffold of increasing interest in medicinal chemistry due to its ability to modulate physicochemical properties such as basicity (pKa) and lipophilicity, and a nitrophenyl moiety, which is a common pharmacophore. As with any NCE, a systematic and robust in vitro characterization is the foundational step in any drug discovery campaign. This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, logic-driven strategy for the initial in vitro evaluation of this compound.

The core principle of this guide is to establish a self-validating cascade of experiments that efficiently assesses the foundational pillars of a viable drug candidate: its fundamental physicochemical properties, its disposition within a biological system (ADME), and its preliminary safety profile. By front-loading this data acquisition, we can de-risk the NCE and make an informed " go/no-go " decision before committing to more resource-intensive preclinical studies. This document eschews a rigid template, instead presenting a workflow where each step logically informs the next, ensuring a scientifically sound and capital-efficient evaluation.

Section 1: Synthesis and Physicochemical Characterization

Before any biological assessment, the compound must be synthesized in sufficient purity and its fundamental physicochemical properties must be defined. These properties are the bedrock upon which all subsequent biological data rests; they govern solubility, membrane passage, and target engagement.

Proposed Synthesis Rationale

A plausible and efficient synthesis of the title compound can be envisioned via a two-step process. This approach leverages commercially available starting materials and employs robust, scalable reactions.

  • Deoxofluorination: The synthesis of the 4,4-difluoropiperidine core can be achieved through deoxofluorination of N-Boc-4-piperidone. Reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) are effective for this transformation.[1][2][3] The Boc-protecting group provides stability and facilitates purification before its removal under acidic conditions to yield 4,4-difluoropiperidine hydrochloride.

  • N-Arylation: The final step involves a nucleophilic aromatic substitution (SNAr) reaction between 4,4-difluoropiperidine and 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the piperidine nitrogen.

Following synthesis, rigorous purification and structural confirmation via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) are mandatory to ensure the identity and purity of the compound for all subsequent assays.

Foundational Assays: Solubility, Lipophilicity, and Ionization

These three parameters form the "developability" triad, profoundly influencing a compound's absorption, distribution, and formulation feasibility.

Poor aqueous solubility is a primary cause of failure for many drug candidates. We will assess kinetic solubility, which reflects the solubility of a compound upon precipitation from a DMSO stock solution and is highly relevant to high-throughput screening conditions.[4][5]

Table 1: Target Physicochemical Profile

Parameter Method Target Value Rationale
Kinetic Solubility Turbidimetry/Nephelometry > 50 µM Ensures compound remains in solution for reliable in vitro assay results.
Lipophilicity (LogD at pH 7.4) HPLC or Shake-Flask 1 - 3 Balances membrane permeability with aqueous solubility to avoid clearance issues.

| Ionization Constant (pKa) | Potentiometric Titration / UV-Vis | 6 - 8 (for a basic center) | Influences solubility and absorption in different physiological pH environments.[6][7] |

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

  • Preparation: Prepare a 10 mM stock solution of 4,4-Difluoro-1-(2-nitrophenyl)piperidine in 100% DMSO. Create a 3-fold serial dilution series from this stock in a 96-well plate.

  • Dilution: Dilute each sample 1-in-50 into phosphate-buffered saline (DPBS), pH 7.4, to achieve a final DMSO concentration of 2%.[8]

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking.

  • Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

  • Analysis: The solubility is defined as the highest concentration at which the absorbance reading does not significantly exceed a predefined threshold (e.g., 1.5-fold) above the absorbance of the DMSO-only control wells.[8]

LogD, the distribution coefficient at a specific pH (typically 7.4), is a key predictor of a compound's ability to cross biological membranes. It can be efficiently determined using a standardized HPLC method by measuring the retention time of the compound on a C18 column under various mobile phase conditions.[9]

The pKa dictates the charge state of the molecule at different physiological pH values, which affects its solubility, permeability, and potential for target binding.[10][11] While computational prediction offers a rapid first pass[6][10], experimental determination via potentiometric titration or UV-Vis spectroscopy provides the necessary accuracy for definitive assessment.

G cluster_0 Physicochemical Characterization Workflow NCE Pure NCE (>95% Purity) Solubility Kinetic Solubility Assay (Turbidimetry) NCE->Solubility LogD LogD (pH 7.4) Assay (HPLC Method) NCE->LogD pKa pKa Determination (Potentiometric Titration) NCE->pKa Data Physicochemical Profile (Solubility, LogD, pKa) Solubility->Data LogD->Data pKa->Data

Physicochemical characterization workflow.

Section 2: In Vitro ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its pharmacokinetic behavior in vivo.[12][13][14] The following suite of assays provides a robust initial assessment of the ADME profile.

Membrane Permeability: PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane transport.[15] It serves as an excellent initial screen to determine if a compound is likely to be absorbed from the gastrointestinal tract or penetrate the blood-brain barrier.[15]

Table 2: ADME Assay Acceptance Criteria

Assay Parameter Target Value Rationale
PAMPA Apparent Permeability (Papp) > 5.0 x 10⁻⁶ cm/s Indicates high potential for passive absorption.
HLM Stability Half-life (t½) > 30 minutes Suggests resistance to rapid first-pass metabolism in the liver.

| Plasma Protein Binding | Fraction Unbound (fu) | > 0.1 (i.e., < 90% bound) | Ensures sufficient free drug is available to engage the target and reduces DDI risk. |

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 4% lecithin in dodecane).[16]

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS at pH 7.4.

  • Donor Plate: Add 200 µL of a 500 µM solution of the test compound (prepared in PBS from a DMSO stock) to the donor plate wells.[16]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 5 to 18 hours with gentle shaking.[15][16]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS analysis.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the established equations.

Metabolic Stability: Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of the compound to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[17] Rapid degradation in this assay is a red flag for poor in vivo stability and low oral bioavailability.

Experimental Protocol: HLM Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).[17]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and an NADPH regenerating system.[18][19]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[17][19]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).

Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)

The fraction of a drug bound to plasma proteins is generally considered inactive.[20] High plasma protein binding can limit efficacy and complicate dosing. The Rapid Equilibrium Dialysis (RED) method is the gold standard for accurately determining the fraction of unbound drug (fu).[21][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Add human plasma spiked with the test compound (e.g., 1 µM) to the sample chamber of a RED device insert.[20]

  • Dialysis: Add dialysis buffer (PBS, pH 7.4) to the buffer chamber of the device.

  • Equilibration: Assemble the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the semipermeable membrane.[20][23]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers. To ensure matrix matching for analysis, add blank buffer to the plasma sample and blank plasma to the buffer sample.

  • Quantification: Precipitate proteins with acetonitrile and analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_1 Integrated In Vitro ADME Workflow NCE Characterized NCE Permeability Permeability (PAMPA) [Absorption] NCE->Permeability Metabolism Metabolic Stability (HLM) [Metabolism] NCE->Metabolism PPB Plasma Protein Binding (RED) [Distribution] NCE->PPB ADME_Profile Comprehensive ADME Profile (Papp, t½, fu) Permeability->ADME_Profile Metabolism->ADME_Profile PPB->ADME_Profile

Integrated workflow for ADME profiling.

Section 3: Preliminary In Vitro Safety Assessment

Identifying potential safety liabilities early is paramount. A preliminary screen for general cytotoxicity and specific cardiotoxicity provides a crucial first look at the compound's safety window.

General Cytotoxicity

A general cytotoxicity assay assesses the compound's effect on cell viability. A luminescent ATP-based assay is preferred for its high sensitivity, broad linear range, and simple "add-mix-measure" format, making it ideal for screening.[24]

Table 3: Safety Assay Acceptance Criteria

Assay Parameter Target Value Rationale
Cytotoxicity (HepG2 cells) IC₅₀ > 10 µM Indicates a sufficient safety margin over anticipated efficacious concentrations.

| hERG Liability | IC₅₀ | > 10 µM | A 30-fold margin over the therapeutic plasma concentration is typically desired to mitigate cardiotoxicity risk.[25] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed a human cell line (e.g., HepG2, a liver-derived line relevant to metabolism) into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM down to 0.1 µM) for 24-48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[26] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[26][27]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28][29]

  • Measurement: Read the luminescence on a plate-based luminometer.

  • Analysis: Calculate the IC₅₀ value—the concentration of compound that reduces cell viability by 50%—by fitting the data to a dose-response curve.

Cardiotoxicity: hERG Channel Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[30] An early, high-throughput screen, such as a fluorescence polarization (FP) binding assay, can quickly identify potential hERG blockers, prioritizing them for follow-up functional assessment (e.g., patch-clamp electrophysiology).[31]

Conceptual Protocol: hERG Fluorescence Polarization (FP) Binding Assay

  • Assay Principle: This is a competitive binding assay. A fluorescent tracer with known affinity for the hERG channel is incubated with a membrane preparation expressing the hERG channel.

  • Incubation: The test compound is added in various concentrations. If it binds to the hERG channel, it will displace the fluorescent tracer.

  • Measurement: Displacement of the small tracer results in a decrease in the fluorescence polarization signal.

  • Analysis: The data is used to calculate the percent inhibition at each concentration and determine an IC₅₀ value, which represents the compound's affinity for the hERG channel.

G cluster_2 Preliminary Safety Assessment Workflow NCE Characterized NCE Cytotoxicity General Cytotoxicity (CellTiter-Glo®) NCE->Cytotoxicity Cardiotoxicity hERG Liability (FP Binding Assay) NCE->Cardiotoxicity Safety_Profile Preliminary Safety Profile (Cytotoxicity IC₅₀, hERG IC₅₀) Cytotoxicity->Safety_Profile Cardiotoxicity->Safety_Profile G cluster_3 Go/No-Go Decision Logic Data Integrated Profile (PhysChem, ADME, Safety) Good_Profile All Parameters Meet Target Criteria? Data->Good_Profile Advance Advance to In Vivo PK Studies Good_Profile->Advance Yes Optimize Address Liability via Medicinal Chemistry Good_Profile->Optimize No (Fixable Flaw) Terminate Terminate Compound (Insurmountable Flaws) Good_Profile->Terminate No (Multiple Flaws) Optimize->Terminate Optimization Fails

Decision-making framework based on in vitro data.

References

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. BPS Bioscience. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. National Institutes of Health (NIH). [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. InfinixBio. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Organic Process Research & Development. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

  • Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Thieme Connect. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • GLP hERG Testing. Metrion Biosciences. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Synthesis method of 4,4-difluoropiperidine-1-formyl chloride. Patsnap. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Aqueous Kinetic Solubility. National Institutes of Health (NIH). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • 4,4-Difluoropiperidine. ChemBK. [Link]

  • Predicting the pKa of Small Molecules. arXiv. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Safety Pharmacology Services. Pharmaron. [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • 5 Easy Methods to Calculate pKa. Pharma Knowledge. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

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Strategic Rationale: The Intersection of Structure and Function

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate chemical building blocks not just for their structural novelty, but for their functional impact on a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4,4-Difluoro-1-(2-nitrophenyl)piperidine is a highly strategic intermediate that merges two powerful synthetic motifs: the gem-difluoropiperidine ring and an ortho-nitrophenyl group.

This technical guide provides an in-depth analysis of this compound, detailing the causality behind its structural design, its physicochemical properties, and a self-validating protocol for its synthesis and downstream diversification.

The utility of 4,4-difluoro-1-(2-nitrophenyl)piperidine lies in the distinct chemical behaviors imparted by its two primary functional groups. Understanding these effects is critical for rational drug design.

The Fluorine Effect (gem-Difluoropiperidine): The introduction of a gem-difluoro group at the 4-position of the piperidine ring is a classic bioisosteric strategy. Fluorine uniquely affects the properties of organic molecules due to its blocking effect in metabolic transformations and its ability to increase molecular lipophilicity, which enhances bioavailability[1]. Furthermore, fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the piperidine nitrogen. In medicinal chemistry, this reduction in basicity often translates to improved passive membrane permeability and reduced off-target liabilities, such as hERG channel inhibition, making it a highly valuable tool compound scaffold[2].

The Nitroarene Anchor (ortho-Nitrophenyl): The ortho-nitro group serves a dual purpose. Synthetically, it acts as a powerful electron-withdrawing group that activates the adjacent position on the benzene ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, the nitro group serves as a masked aniline. Once reduced, it provides a nucleophilic handle for subsequent cyclizations into privileged heterocyclic scaffolds like benzimidazoles, quinoxalines, or quinazolines, which are prevalent in various pharmacological evaluations[3].

Physicochemical Profiling

To effectively utilize this building block in a synthetic pipeline, researchers must account for its baseline physicochemical parameters. The table below summarizes the quantitative data that dictates its handling and downstream reactivity.

PropertyValueRationale / Strategic Significance
Chemical Formula C11H12F2N2O2Core scaffold composition.
Molecular Weight 242.22 g/mol Low MW allows for downstream fragment additions while keeping the final drug candidate well under the 500 Da Lipinski limit.
H-Bond Donors 0Lack of donors enhances passive membrane permeability and lipophilicity.
H-Bond Acceptors 4The fluorine atoms and the nitro group provide critical interaction points for target protein binding.
Physical State Solid / Viscous OilDependent on purity and crystallization conditions; typically requires chromatographic purification or precipitation.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to 4,4-difluoro-1-(2-nitrophenyl)piperidine is via an SNAr reaction between 1-fluoro-2-nitrobenzene and 4,4-difluoropiperidine hydrochloride[4].

Causality of Experimental Choices
  • Electrophile Selection: 1-Fluoro-2-nitrobenzene is chosen over the chloro-analog because the fluoride ion is a superior leaving group in SNAr reactions. The high electronegativity of fluorine highly polarizes the C-F bond, accelerating the rate-determining nucleophilic attack step.

  • Base Selection: 4,4-Difluoropiperidine is typically supplied as a hydrochloride salt to prevent volatilization. Potassium carbonate (K2CO3) is selected as the base over organic amines (like TEA) because it is non-nucleophilic and acts as an insoluble thermodynamic sink for the acidic byproducts (HCl and HF), driving the reaction to completion[4].

  • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are utilized because they solvate the nucleophile effectively without hydrogen-bonding to the basic nitrogen, thereby maximizing its reactivity in the transition state.

Step-by-Step Protocol: Self-Validating SNAr Workflow

Note: This protocol is designed to be self-validating; the visual cues (color changes, precipitation) act as in-process controls.

  • Reagent Charging: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-nitrobenzene (1.0 equiv) and 4,4-difluoropiperidine hydrochloride (1.1 equiv).

  • Solvation: Suspend the reagents in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration with respect to the electrophile.

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv). Causality checkpoint: 1.0 equiv neutralizes the HCl salt, 1.0 equiv neutralizes the generated HF, and 0.5 equiv provides a kinetic excess.

  • Reaction Execution: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere. The mixture will typically transition to a deep yellow/orange color, indicating the formation of the product. Stir for 12–16 hours.

  • In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc, 3:1). The reaction is deemed complete when the 1-fluoro-2-nitrobenzene peak is consumed.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with distilled water (3x the reaction volume). If the product precipitates as a solid, collect it via vacuum filtration and wash with cold water. If it remains a viscous oil, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Downstream Diversification Workflow

Once synthesized, the true value of 4,4-difluoro-1-(2-nitrophenyl)piperidine is realized through the reduction of the nitro group. Catalytic hydrogenation (using Pd/C and H2 gas) or metal-mediated reduction (Fe/NH4Cl) yields 2-(4,4-difluoropiperidin-1-yl)aniline. This aniline is a highly versatile precursor for the construction of complex polycyclic systems[3].

G SM1 1-Fluoro-2-nitrobenzene (Electrophile) Product 4,4-Difluoro-1-(2-nitrophenyl)piperidine (Key Intermediate) SM1->Product SNAr Reaction SM2 4,4-Difluoropiperidine HCl (Nucleophile) SM2->Product Base K2CO3 / MeCN (Acid Scavenger) Base->Product Facilitates Reduction Catalytic Hydrogenation (Pd/C, H2) or Fe/NH4Cl Product->Reduction Nitro Reduction Aniline 2-(4,4-Difluoropiperidin-1-yl)aniline (Versatile Precursor) Reduction->Aniline Cyclization Annulation / Cross-Coupling (Benzimidazoles, Quinoxalines) Aniline->Cyclization Diversification

Workflow illustrating the synthesis and downstream diversification of 4,4-Difluoro-1-(2-nitrophenyl)piperidine.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before proceeding to complex downstream chemistry, the following analytical standards must be met:

  • LC-MS: A single peak in the UV chromatogram (254 nm) corresponding to the expected mass[M+H]+ of ~243.2 m/z.

  • 19F NMR (CDCl3): A distinct multiplet or broad singlet around -95 to -100 ppm, characteristic of the gem-difluoro moiety in a piperidine ring.

  • 1H NMR (CDCl3): The disappearance of the highly deshielded proton adjacent to the fluorine in the starting material, replaced by the characteristic splitting pattern of the ortho-substituted nitrobenzene ring, alongside the aliphatic multiplets of the difluoropiperidine ring.

References

  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals.tcichemicals.com.
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds | ChemRxiv.chemrxiv.org.
  • WO2016202253A1 - Nrf2 regulators - Google Patents.google.com.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC.nih.gov.

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Methodological & Application

Application Note: Palladium-Catalyzed N-Arylation of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug design. Specifically, the 4,4-difluoropiperidine scaffold serves as a highly valued bioisostere, frequently utilized to modulate lipophilicity, lower the basicity (pKa) of the adjacent amine, and enhance metabolic stability against oxidative degradation[1]. This motif is heavily featured in the development of dopamine receptor antagonists and other central nervous system (CNS) therapeutics[2].

However, the functionalization of this scaffold—particularly via C–N bond formation—presents unique synthetic challenges. The strong electron-withdrawing inductive effect (-I) of the geminal difluoro group significantly reduces the nucleophilicity of the secondary nitrogen. Consequently, traditional nucleophilic aromatic substitution (SNAr) often fails or requires excessively harsh conditions unless the aryl halide is highly activated[3]. To achieve broad substrate scope and high yields, the palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier methodological choice.

Mechanistic Causality

The Buchwald-Hartwig amination relies on a precise catalytic cycle: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, base-mediated deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product[4].

Because 4,4-difluoropiperidine is a deactivated secondary amine, the formation of the palladium-amido complex is thermodynamically hindered. Furthermore, secondary amines are prone to β-hydride elimination side reactions if reductive elimination is slow. To enforce causality toward the desired product, the protocol mandates the use of an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., RuPhos). The steric bulk of RuPhos forces the palladium center into a conformation that drastically accelerates the rate-limiting reductive elimination step, effectively bypassing potential side reactions[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->PdII_OA + Ar-X Oxidative Addition PdII_Amine Pd(II)(Ar)(NR2)L_n Amido Complex PdII_OA->PdII_Amine + Amine & Base - Base·HX PdII_Amine->Pd0 Reductive Elimination Product Ar-NR2 N-Aryl 4,4-Difluoropiperidine PdII_Amine->Product

Catalytic cycle of the Buchwald-Hartwig N-arylation of 4,4-difluoropiperidine.

Reaction Optimization & Data Presentation

The choice of base and solvent is dictated by the electronic nature of the aryl halide and the stability of the substrate. While Sodium tert-butoxide (NaOtBu) is the kinetic standard for electron-neutral substrates, Cesium carbonate (Cs2CO3) must be employed for base-sensitive functional groups (e.g., esters, nitriles)[3]. Recent process chemistry advancements also highlight 2,2,5,5-tetramethyloxolane (TMO) as a sustainable, green solvent alternative to toluene, offering identical reaction kinetics without the associated toxicity profile[5].

Table 1: Quantitative Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 (2.5)BINAP (5.0)NaOtBu (1.5)Toluene10045Sluggish reductive elimination; side products observed.
2Pd2(dba)3 (2.5)Xantphos (5.0)NaOtBu (1.5)1,4-Dioxane10072Improved yield, but incomplete conversion of aryl halide.
3Pd2(dba)3 (2.5)RuPhos (5.0)NaOtBu (1.5)Toluene10094Optimal for base-stable substrates; rapid conversion.
4Pd2(dba)3 (2.5)RuPhos (5.0)Cs2CO3 (1.5)Toluene10088Required for base-sensitive aryl halides.
5Pd(OAc)2 (5.0)RuPhos (5.0)NaOtBu (1.5)TMO10091Green solvent alternative; highly efficient[5].

Experimental Design & Self-Validating Protocol

ExpWorkflow Prep 1. Preparation Schlenk Setup Reagents 2. Reagents Pd, Ligand, Base Prep->Reagents Amine 3. Reactants Amine + Ar-X Reagents->Amine Reaction 4. Reaction 100°C, 12-24 h Amine->Reaction Workup 5. Workup Filtration Reaction->Workup Purify 6. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the N-arylation protocol.

Reagents & Equipment
  • Amine: 4,4-Difluoropiperidine hydrochloride (Requires in-situ free-basing)[4].

  • Electrophile: Aryl bromide or Aryl iodide (1.0 equiv).

  • Catalyst System: Pd2(dba)3 (2.5 mol%) and RuPhos (5.0 mol%).

  • Base: NaOtBu (2.5 equiv - Note: 1.0 equiv is consumed to neutralize the HCl salt of the amine).

  • Solvent: Anhydrous Toluene or TMO (0.2 M)[5].

  • Equipment: Flame-dried Schlenk tube, magnetic stir bar, argon manifold.

Step-by-Step Execution
  • Atmospheric Control: Flame-dry a Schlenk tube containing a magnetic stir bar under high vacuum. Backfill with Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly susceptible to oxidative degradation; absolute exclusion of oxygen is non-negotiable.

  • Solid Reagent Loading: Under a positive flow of Argon, charge the tube with Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%), the aryl halide (1.0 equiv, if solid), 4,4-difluoropiperidine hydrochloride (1.2 equiv), and NaOtBu (2.5 equiv).

  • Solvent Addition: Add anhydrous Toluene (to reach 0.2 M concentration) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Catalyst Activation & Reaction (Self-Validation Step): Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C.

    • Visual Cue: The initial mixture will appear dark purple/red due to the uncoordinated Pd2(dba)3. Within 10–15 minutes of heating, the solution should transition to a homogenous yellow/orange or amber color. This color shift is a self-validating indicator that the active monomeric Pd(0)-RuPhos species has successfully formed.

  • Reaction Monitoring: Stir vigorously for 12–16 hours. Monitor reaction progress via TLC (typically 20% EtOAc in Hexanes) or LC-MS. Self-Validation: The disappearance of the UV-active aryl halide and the emergence of a new, highly UV-active spot (often with a slightly lower Rf due to the polar amine, though the CF2 group maintains high lipophilicity) confirms conversion.

Workup & Purification
  • Quench: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc).

  • Filtration (Self-Validation Step): Filter the diluted mixture through a tightly packed pad of Celite.

    • Causality: The Celite pad traps insoluble inorganic salts (NaBr/NaCl) and precipitated palladium black (inactive decomposed catalyst). The resulting filtrate must be optically clear; any dark particulates indicate incomplete filtration which will streak during chromatography.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x) to remove residual base and polar impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure N-aryl 4,4-difluoropiperidine derivative.

Troubleshooting & Analytical Validation

  • Issue: Incomplete Conversion. Cause: Moisture or oxygen ingress destroying the catalyst, or insufficient base. Solution: Ensure rigorous Schlenk technique. If using the HCl salt of 4,4-difluoropiperidine, verify that an extra equivalent of base was added to neutralize the salt[4].

  • Issue: Formation of Phenol Byproducts. Cause: Hydroxide contamination in the base (e.g., wet NaOtBu) acting as a competing nucleophile. Solution: Use freshly sublimed or strictly anhydrous base stored in a glovebox.

References[5] Title: A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-heterocycles. Source: whiterose.ac.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIG2IP0nYHUNg-Ey6KpowKNmLD4NKGj5VbMS6OHNXkx12dOv3MePffT6K61zakfDEiD7skre1YbruNQvgZHoxtYeVJC65LMW6I7bO_2W9Tdt35osGRflxnPXfX1zCJU0WLpelU5yj6iBkyU0ehkbyim1uO1jIp1Rk7_ie1NlnHBFadtuNUcJjGMb1q6HWFnojo7adGRwhsYw==[2] Title: Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIO-3Gvo5bep-du2EgrlqIFz8m6iRrbiRL8NEAhjnl4Ts8LjMIbdJWajrC7IUM7FSVhJdZUfWprWDGPLFl00hCPxYprf0hMpY_KEacczgptLWsDPz8hX-gf2zwVacRm0dQ9VPfJNG-vfQ=[4] Title: Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEApcxHyOUpvlrP0r_Gm6aZGV9ySs9OWNY7BimIbNiIcn62Ad_3yOnb4o2Bs82AK0RI-g92aHtAKfZoNVZEfIjV2kolLVrJKoURkmar0A9WBP5bNFtzC47TrE4h33nBrYD--iSJgpUQJ4SdODFtah4xXO2KFDJzioyJ[3] Title: Recent Advances in Pyrimidine-Based Drugs. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEo5LMJlS0A5VLojAaOIyu9KgKTCDthyJKqMvcirdm6Bm560_LWxcnX0ITHU2ZIefkcdz51SBbcN744c3Sz3239N7oEtlCDSL3hLUmgCtRxhcP-gn2OmA-1DdpaKUsUpx7WBdBXCoKCdaSB0cA[1] Title: 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr4jKsB-rsPuhJPRDsgKINNPtiRnBoYq1mDNkZZv2RXDw29VeKSLqrtIWC_TlQzQcAHxLLVnHnbMj4atbovOIeMeW7jmE6aX0q0RBqiExVFA7ZSeBpz7u_C4oL_rTJrFpGygfWgVmHp0okNmHS

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purification of 4,4-Difluoro-1-(2-nitrophenyl)piperidine by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification of 4,4-Difluoro-1-(2-nitrophenyl)piperidine via Solvent-Antisolvent Recrystallization

Chemical Context & Mechanistic Insights

4,4-Difluoro-1-(2-nitrophenyl)piperidine is a highly valued intermediate in modern medicinal chemistry. The unique stereoelectronic properties of the gem-difluoro moiety, combined with the polar nitroaromatic system, make it a critical building block for synthesizing pharmacologically active compounds, including [1] and[2].

The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and[3] in the presence of a base. Consequently, the crude product often contains unreacted starting materials, regioisomers, and dark polymeric byproducts. While column chromatography can isolate the product, it is difficult to scale. Recrystallization offers a scalable, high-purity alternative, provided the thermodynamic solubility boundaries of the compound are strictly managed.

Causality of Solvent Selection

The purification of this compound presents a unique solubility challenge. The molecule possesses a highly lipophilic non-polar region (the difluoropiperidine ring) and a highly polar, hydrogen-bond-accepting region (the nitro group).

  • Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is selected because its moderate dielectric constant effectively solvates both the polar nitroaromatic system and the basic piperidine nitrogen at elevated temperatures.

  • Antisolvent (n-Heptane): n-Heptane is utilized because its lack of hydrogen-bonding capability and low polarity drastically reduce the solubility of the lipophilic difluoro-moiety.

  • The "Oiling Out" Phenomenon: Low-melting-point nitroaromatics (the non-fluorinated analog melts at ~61–63 °C[4]) are notorious for "oiling out"—separating as a liquid phase rather than crystallizing when the cloud point exceeds the melting point. A carefully tuned EtOAc/Heptane binary system prevents this by ensuring the metastable zone width is traversed slowly, driving solid crystal nucleation rather than liquid-liquid phase separation.

Experimental Workflow

RecrystallizationWorkflow N1 Crude 4,4-Difluoro-1- (2-nitrophenyl)piperidine N2 Dissolution in Hot EtOAc (60-65 °C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Antisolvent Addition (Heptane until Cloud Point) N3->N4 N5 Controlled Cooling (0.5 °C/min to 5 °C) N4->N5 N6 Vacuum Filtration & Cold Wash N5->N6 N7 Vacuum Drying (40 °C, 12 h) N6->N7 N8 Pure Crystalline Product (>99% Purity) N7->N8

Workflow for the solvent-antisolvent recrystallization of 4,4-difluoro-1-(2-nitrophenyl)piperidine.

Self-Validating Recrystallization Protocol

This protocol is designed with built-in thermodynamic checkpoints to ensure successful crystallization and prevent product loss.

Step 1: Primary Solvation

  • Weigh the crude orange-brown solid into a round-bottom flask.

  • Add Ethyl Acetate at a ratio of 3.0 mL per gram of crude.

  • Heat the suspension to 60–65 °C under gentle stirring.

  • Validation Check: If the solution remains turbid after 15 minutes at 60 °C, insoluble polymeric SNAr byproducts are present. Do not add more solvent; proceed immediately to Step 2.

Step 2: Hot Filtration

  • Pass the hot mixture through a pre-warmed Buchner funnel (or a syringe filter for small scales) to remove mechanical impurities.

  • Validation Check: The resulting filtrate must be optically clear and deep yellow/orange.

Step 3: Antisolvent Titration

  • Maintain the clear filtrate at 60 °C.

  • Begin adding n-Heptane dropwise (typically requires 6.0 to 8.0 mL per gram of crude).

  • Validation Check (Critical): Stop the addition the exact moment the solution exhibits a persistent, faint opalescence (the cloud point).

  • Troubleshooting Oiling Out: If the mixture separates into two distinct liquid layers instead of becoming turbid, the solvent ratio is too lipophilic for the current temperature. Correction: Add 10% v/v EtOAc to restore a single clear phase, then add a smaller volume of n-heptane.

Step 4: Nucleation and Controlled Cooling

  • Remove the heat source and allow the system to cool at a controlled rate of 0.5 °C/min . Rapid cooling traps unreacted 1-fluoro-2-nitrobenzene within the crystal lattice.

  • Validation Check: Spontaneous nucleation (formation of solid particles) should occur between 45 °C and 40 °C. If no crystals are observed by 35 °C, the system is supersaturated. Introduce 1–2 mg of pure seed crystals to bypass the activation energy barrier for nucleation.

Step 5: Maturation and Isolation

  • Once the mixture reaches room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Filter the crystalline suspension under vacuum.

  • Wash the filter cake with a pre-chilled (0 °C) mixture of EtOAc/Heptane (1:4 v/v).

  • Validation Check: The mother liquor will carry away the dark orange/brown impurities, leaving a bright yellow crystalline filter cake on the frit.

Step 6: Drying

  • Transfer the crystals to a vacuum oven and dry at 40 °C for 12 hours to remove residual heptane.

Quantitative Data Summaries

Table 1: Solubility Profile of 4,4-Difluoro-1-(2-nitrophenyl)piperidine

Solvent SystemTemperature (°C)Solubility (mg/mL)Observation / Causality
Ethyl Acetate 60>250Complete dissolution; ideal primary solvent.
Ethyl Acetate 5~45Moderate solubility at low temperatures; poor for single-solvent recovery.
n-Heptane 60~15Poor solubility; acts as a strong antisolvent.
n-Heptane 5<2Near-zero solubility; drives high product recovery.
Isopropanol 60~120Good alternative primary solvent, but lower yield than EtOAc/Heptane.
Water 25<0.1Insoluble; causes rapid oiling out if used as antisolvent.

Table 2: Recrystallization Yield and Purity Metrics

Analytical ParameterPre-Crystallization (Crude)Post-Crystallization (Pure)
Appearance Orange-brown viscous solidBright yellow crystalline powder
HPLC Purity (254 nm) 88.5%>99.2%
Residual 1-Fluoro-2-nitrobenzene 4.2%Not Detected (<0.05%)
Residual 4,4-Difluoropiperidine 2.8%Not Detected (<0.05%)
Melting Point 58–64 °C (Broad)68–69 °C (Sharp)
Overall Recovery Yield N/A84%

Analytical Validation Standards

To confirm the integrity of the self-validating protocol, the final product should be subjected to:

  • HPLC (Reverse Phase): To ensure the removal of the highly UV-active 1-fluoro-2-nitrobenzene starting material.

  • 19F-NMR: A single sharp multiplet at approximately -96 ppm confirms the integrity of the gem-difluoro group and the absence of defluorinated degradation products.

  • Melting Point Analysis: A sharp melting point range (ΔT ≤ 1.5 °C) confirms the collapse of the crystal lattice without interference from trapped solvent or regioisomers.

References

  • PIM kinase inhibitors and methods of their use.US Patent US8822497B2.
  • Discovery of BAY 2666605, a Molecular Glue for PDE3A and SLFN12. ACS Medicinal Chemistry Letters, 15(10):1662-1667 (2024). Available at:[Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.CN Patent CN111116456B.

Sources

Application Note: Advanced Chromatographic Purification of Piperidine and Basic Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide & Self-Validating Protocols.

Introduction: The Mechanistic Challenge of Basic Amines

Piperidine and its derivatives are ubiquitous pharmacophores in medicinal chemistry, highly valued for their conformational rigidity and basicity. However, their purification is notoriously difficult. Piperidine is a strong secondary amine with a pKa of approximately 11.2. When subjected to standard normal-phase chromatography, the basic nitrogen interacts strongly with the acidic silanol groups (Si-OH, pKa ~3.5–4.5) present on the surface of bare silica gel [[1]]().

This Brønsted acid-base interaction leads to secondary ionic retention mechanisms. Instead of partitioning smoothly between the mobile and stationary phases, the piperidine molecules become electrostatically tethered to the silica. Macroscopically, this manifests as severe peak tailing, irreversible adsorption, and diminished product recovery [[2]](). To achieve high-purity isolation, the chromatographic environment must be strategically manipulated to suppress these ionic interactions.

Strategic Modalities for Piperidine Chromatography

The Sacrificial Base Strategy (Normal Phase)

The classical approach involves adding a volatile basic modifier, such as Triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5% – 2.0% v/v) 3.

  • Causality: TEA acts as a sacrificial competitor. It preferentially binds to and neutralizes the strongly acidic silanol sites on the silica surface. This prevents the piperidine derivative from engaging in electrostatic interactions, forcing it to elute as a sharp, symmetrical band 1.

Amine-Functionalized Stationary Phases (Normal Phase)

For highly sensitive compounds or when TEA removal is problematic, amine-functionalized silica (e.g., aminopropyl-bonded silica, KP-NH) is the superior alternative 4.

  • Causality: The stationary phase is covalently end-capped with primary amines, rendering the surface intrinsically basic. This eliminates the acid-base attraction entirely, allowing for the use of simple, modifier-free solvent systems (e.g., Hexane/Ethyl Acetate) [[5]]().

High-pH Reversed-Phase Chromatography (RP-HPLC)

For polar piperidine derivatives, reversed-phase chromatography is preferred. However, standard acidic mobile phases (e.g., 0.1% TFA) protonate the amine, causing it to elute in the void volume or suffer from poor peak shape due to residual silanolate interactions 6.

  • Causality: By utilizing a high-pH mobile phase—such as 10 mM ammonium bicarbonate adjusted to pH 10—the amine is pushed toward its neutral, free-base form. This increases its lipophilicity and retention on the C18 column while simultaneously fully ionizing the residual silanols, minimizing secondary interactions and improving peak shape 7.

Quantitative Method Comparison

StrategyStationary PhaseTypical Mobile PhaseModifierPrimary AdvantagePrimary LimitationExpected Recovery
Sacrificial Base Bare Silica Gel (60 Å)DCM / MeOH1-2% TEA or NH₄OHHighly cost-effective; scalable.TEA is difficult to remove post-purification.75 - 85%
Amine-Functionalized Aminopropyl SilicaHexane / EtOAcNoneNo modifier required; simplifies solvent removal.Higher consumable cost; sensitive to acidic samples.85 - 95%
High-pH RP-HPLC Hybrid C18 (e.g., BEH)Water / Acetonitrile10 mM NH₄HCO₃ (pH 10)Exceptional resolution for polar derivatives; MS compatible.Requires specialized high-pH stable columns.90 - 98%

Decision Workflow

PiperidinePurification Start Crude Piperidine Mixture Decision1 Chromatography Mode? Start->Decision1 NP_Path Normal Phase (Lipophilic/Non-Polar) Decision1->NP_Path RP_Path Reversed Phase (Polar/Ionizable) Decision1->RP_Path NP_Silica Standard Bare Silica + 1-2% TEA Modifier NP_Path->NP_Silica Cost-Effective NP_Amine Amine-Functionalized Silica (No Modifier Needed) NP_Path->NP_Amine Prevents Tailing RP_HighPH High-pH RP-HPLC (10mM NH4HCO3, pH 10) RP_Path->RP_HighPH High Resolution

Caption: Decision workflow for selecting a piperidine purification strategy.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if a validation checkpoint fails.

Protocol A: Normal-Phase Purification with TEA Modification

Objective: Purify lipophilic piperidine derivatives using standard silica gel.

  • Mobile Phase Preparation:

    • Prepare the optimized solvent mixture (e.g., 90:10 Dichloromethane:Methanol).

    • Add 1.0% (v/v) Triethylamine (TEA) to the mixture 3.

    • Causality: Pre-mixing TEA ensures uniform distribution and prevents localized silanol exposure during the run.

  • Column Equilibration (Critical Step):

    • Slurry pack the bare silica gel using the TEA-modified mobile phase.

    • Flush the column with at least 3 Column Volumes (CV) of the mobile phase.

    • 🛑 Validation Checkpoint 1: Measure the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral, the silica has not been fully neutralized; continue flushing until basicity is confirmed.

  • Sample Loading and Elution:

    • Dissolve the crude piperidine mixture in a minimal volume of the mobile phase. Load evenly and begin elution.

    • 🛑 Validation Checkpoint 2: Monitor fractions via TLC (plates must be pre-treated with TEA). A symmetrical spot with an Rf of 0.25–0.35 confirms successful silanol suppression. Tailing indicates insufficient TEA.

  • Post-Purification and Solvent Removal:

    • Pool product-containing fractions and evaporate under reduced pressure.

    • Causality: TEA (b.p. 89°C) often leaves a stubborn residue. Co-evaporate the resulting oil with toluene (3x 10 mL) to azeotropically remove residual TEA, followed by high vacuum exposure for 12 hours.

Protocol B: High-pH Reversed-Phase Purification

Objective: Purify polar piperidine derivatives using RP-HPLC.

  • Buffer Preparation:

    • Dissolve Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water to a final concentration of 10 mM.

    • Adjust to pH 10.0 using dilute Ammonium Hydroxide (NH₄OH).

    • Causality: Ammonium bicarbonate is a volatile buffer, making it fully compatible with downstream lyophilization and mass spectrometry 7.

  • Column Selection:

    • Install an Ethylene-Bridged Hybrid (BEH) C18 column.

    • 🛑 Validation Checkpoint 1: Verify column specifications. Never use standard silica-based C18 columns at pH 10, as the silica backbone will rapidly dissolve, leading to a sudden spike in backpressure and irreversible column collapse.

  • Gradient Elution:

    • Run a gradient from 5% to 95% Acetonitrile over 15 CVs.

    • 🛑 Validation Checkpoint 2: Monitor UV absorbance and MS total ion chromatogram (TIC). The piperidine peak should exhibit an asymmetry factor (As) between 0.9 and 1.2. If As > 1.5, verify the mobile phase pH has not drifted.

  • Product Recovery:

    • Lyophilize the collected fractions directly. The volatile NH₄HCO₃ buffer will sublime entirely, leaving the pure free-base piperidine without the need for desalting.

References

  • Benchchem. Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography.1

  • Biotage. Is there an easy way to purify organic amines?4

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?2

  • Benchchem. Application Notes and Protocols: Purification of Geranylamine by Column Chromatography.3

  • Teledyne ISCO. RediSep amine functionalized column.5

  • ResearchGate. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.6

  • ResearchGate. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH.7

Sources

one-pot synthesis of functionalized piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines

Executive Summary

Piperidine scaffolds are ubiquitous in pharmaceutical development, frequently acting as core pharmacophores in drugs targeting neurodegenerative conditions, such as Parkinson's disease, via monoamine oxidase (MAO) inhibition[1]. Traditional linear syntheses of highly substituted piperidines often suffer from low atom economy, harsh reaction conditions, and complex chromatographic purifications.

This application note details a pseudo-five-component, one-pot domino reaction that yields densely functionalized piperidines. By leveraging green catalysts (e.g., Ce(OTf)₄, ZrOCl₂·8H₂O, or Sodium Lauryl Sulfate) in aqueous or benign media, this protocol ensures high diastereoselectivity, operational simplicity, and a self-validating precipitation step that eliminates the need for column chromatography[1][2][3].

Mechanistic Rationale & Pathway

The synthesis is a cascade reaction involving a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an aromatic amine[1][4].

Causality of Reagent Stoichiometry: The 1:2:2 ratio is strictly required because the reaction proceeds via two parallel intermediate streams that must converge perfectly in the final step:

  • Enamine Formation: The Lewis acid catalyst facilitates the condensation of one equivalent of amine with the β-keto ester to form an enamine[1].

  • Imine Formation: Simultaneously, the second equivalent of amine condenses with one equivalent of the aromatic aldehyde to form an imine[1].

  • Knoevenagel Condensation & Tautomerization: The enamine reacts with the second equivalent of the aromatic aldehyde to form a Knoevenagel-type intermediate. This intermediate tautomerizes into a highly stable, intramolecularly hydrogen-bonded diene[1].

  • aza-Diels-Alder Cycloaddition: The diene and the imine undergo a highly diastereoselective [4+2] aza-Diels-Alder cycloaddition, yielding the fully functionalized piperidine core[1].

Mechanism A Amine + β-Keto Ester B Enamine Intermediate A->B Catalyst / -H₂O E Knoevenagel Product B->E + 2nd Aldehyde Eq. C Amine + Aldehyde D Imine Intermediate C->D Catalyst / -H₂O G [4+2] aza-Diels-Alder D->G F H-Bonded Diene E->F Tautomerization F->G + Imine H Functionalized Piperidine G->H Cyclization & Precipitation

Mechanistic pathway of the pseudo-five-component piperidine synthesis.

Catalyst Selection and Optimization

Choosing the right catalyst and solvent system is critical for maximizing yield and enabling the self-purifying precipitation step. The table below summarizes the comparative efficacy of various catalytic systems utilized in recent literature.

Catalyst SystemSolventTemp.TimeTypical YieldKey Mechanistic AdvantagesRef
Ce(OTf)₄ (10 mol%)Acetonitrile / H₂ORT2-4 h~85%High Lewis acidity; stabilizes imine/enamine formation.[1]
ZrOCl₂·8H₂O WaterRT1-3 h>80%Aqua-compatible, inexpensive, and highly atom-economic.[2]
Sodium Lauryl Sulfate WaterRT / 100°C2-5 h80-85%Surfactant properties enhance aqueous solubility of organic reagents.[3][5]
Acetic Acid Neat (Acetic Acid)RTVariableGoodActs as both the reaction medium and a mild acid catalyst.[2]
L-Proline Ethanol80°C10 h~40%Organocatalytic, but suffers from lower yields and requires heating.[5]

Experimental Protocol: Pseudo-Five-Component Synthesis

This protocol describes the standardized synthesis using a green catalytic system (e.g., Ce(OTf)₄ or SLS).

Materials Required:

  • β-keto ester (e.g., methyl or ethyl acetoacetate): 1.0 mmol

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde): 2.0 mmol

  • Aromatic amine (e.g., aniline, p-toluidine): 2.0 mmol

  • Catalyst: Ce(OTf)₄ (10 mol%) OR Sodium Lauryl Sulfate (0.02 g)[1][5]

  • Solvent: Deionized Water or Acetonitrile/Water mixture (10 mL)

Step-by-Step Methodology:

  • Initial Activation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the chosen solvent and the catalyst[1].

  • Reagent Addition: Add 2.0 mmol of the aromatic amine and 1.0 mmol of the β-keto ester. Stir for 10-15 minutes.

    • Causality: Pre-forming the enamine before introducing the aldehyde reduces side reactions (such as unselective polymerizations) and primes the cascade sequence.

  • Cascade Initiation: Add 2.0 mmol of the aromatic aldehyde to the stirring mixture[3].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% ethyl acetate in petroleum ether solvent system[6].

  • Self-Validating Precipitation: As the [4+2] aza-Diels-Alder cycloaddition completes, the highly functionalized piperidine will naturally precipitate out of the polar solution due to its high molecular weight and hydrophobicity[1][2].

    • Trustworthiness Check: The formation of a dense solid is a visual, self-validating indicator of reaction success, driving the chemical equilibrium forward.

  • Isolation: Filter the precipitated solid using a Büchner funnel under vacuum. Wash the crude solid with cold water (2 × 5 mL) and cold ethanol (5 mL) to remove unreacted starting materials and the water-soluble catalyst[3].

  • Purification & Characterization: Recrystallize the crude product from hot ethanol. Confirm the structure and diastereomeric purity (typically the anti isomer) via ¹H NMR (looking for characteristic piperidine ring protons between 4.0–5.5 ppm) and FT-IR (N-H stretch ~3233 cm⁻¹, ester C=O stretch ~1659 cm⁻¹)[3][6].

Self-Validating Quality Control & Troubleshooting

  • Issue: Lack of Precipitation.

    • Cause/Solution: If the product does not precipitate, the solvent matrix may be too non-polar. Ensure a highly polar medium (like water or acetic acid) is used to force the hydrophobic product out of solution[2].

  • Issue: Syn/Anti Isomer Mixtures.

    • Cause/Solution: The standard reaction heavily favors the anti isomer due to the thermodynamic stability of the transition state. If syn isomers are detected and undesired, specialized organocatalysts (like pyrrolidine trifluoro-based catalysts) can be deployed to selectively trap specific isomers[6].

References

  • Cerium(IV) triflate-catalyzed domino annulation approaches to the synthesis of highly substituted piperidines. Comptes Rendus de l'Académie des Sciences.
  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate.
  • One pot synthesis of functionalized piperidines. ResearchGate.
  • One-pot multi-component green synthesis of highly substituted piperidines. SciSpace.
  • One-pot multi-component green synthesis of highly substituted piperidines. Growing Science.
  • One-pot five-component synthesis of highly functionalized piperidines using oxalic acid dihydrate as a homogenous catalyst. R Discovery.
  • One-pot multi-component green synthesis of highly substituted piperidines. ResearchGate.

Sources

Application Note: Synthesis and Validation of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Precursor synthesis for advanced pharmacophores

Introduction & Scientific Rationale

The incorporation of fluorine atoms into sp³-hybridized ring systems is a cornerstone strategy in modern medicinal chemistry. Specifically, gem-difluorination of the piperidine ring yields 4,4-difluoropiperidine, a highly sought-after structural motif. This pharmacophore is a critical building block in the development of KRas G12C inhibitors[1], novel histamine-3 receptor antagonists[2], and next-generation agrochemicals[3].

The strategic introduction of the gem-difluoro group achieves several pharmacological goals:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the metabolically vulnerable 4-position of the piperidine ring[3].

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen, which can enhance membrane permeability and oral bioavailability.

  • Lipophilicity: Fluorination increases the overall lipophilicity of the molecule, optimizing target binding kinetics.

Synthetic Strategy & Mechanistic Causality

The preparation of 4,4-difluoropiperidine hydrochloride (CAS: 144230-52-4)[4] relies on a robust, two-step sequence: deoxofluorination of a protected ketone followed by acidic deprotection.

Causality Behind Experimental Choices
  • Why start with 1-Boc-4-piperidone? The secondary amine of an unprotected piperidone is highly nucleophilic and would react violently with electrophilic fluorinating agents. The tert-butyloxycarbonyl (Boc) group provides robust protection that is stable to the mildly acidic conditions of the fluorination step but easily cleaved later without requiring harsh basic conditions.

  • Why use DAST as the fluorinating agent? Diethylaminosulfur trifluoride (DAST) is the reagent of choice for converting ketones to gem-difluorides. The mechanism involves the nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, releasing a fluoride ion. A subsequent elimination-addition sequence yields the gem-difluoro moiety. While alternatives like trifluorosulfenyl morpholine exist and offer certain scalability benefits[5], DAST remains the most widely validated and accessible reagent for bench-scale synthesis.

  • Why use anhydrous HCl in Dioxane/EtOAc for deprotection? Cleaving the Boc group requires a strong acid. Using anhydrous hydrogen chloride gas dissolved in an organic solvent (like 1,4-dioxane or ethyl acetate) ensures that the resulting 4,4-difluoropiperidine immediately precipitates as a highly pure hydrochloride salt[2]. This circumvents the need for a tedious aqueous workup and prevents the loss of the relatively volatile free base.

Quantitative Data & Reagent Specifications

Table 1: Reagent stoichiometry and physical properties for a 100 mmol scale synthesis.

ReagentMW ( g/mol )Eq.AmountDensity / Conc.Role in Synthesis
1-Boc-4-piperidone 199.251.019.93 gSolidStarting Material
DAST 161.191.524.18 g1.22 g/mLFluorinating Agent
Dichloromethane (DCM) 84.93-200 mLAnhydrousSolvent (Step 1)
4M HCl in Dioxane 36.465.0125 mL4.0 MDeprotection Reagent
Ethyl Acetate (EtOAc) 88.11-150 mLAnhydrousAnti-solvent/Wash

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 1-Boc-4,4-difluoropiperidine

Safety Warning: DAST reacts violently with water to release highly corrosive hydrogen fluoride (HF) gas. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.

  • Dissolution : Charge the flask with 1-Boc-4-piperidone (19.93 g, 100 mmol) and anhydrous DCM (150 mL). Stir to dissolve and cool the solution to 0 °C using an ice-water bath.

  • Controlled Fluorination : Transfer DAST (24.18 g, 150 mmol) to the dropping funnel. Add DAST dropwise over 30–45 minutes.

    • Causality: DAST addition is highly exothermic; controlled addition at 0 °C prevents thermal runaway and minimizes the formation of monofluorinated enol ether elimination byproducts[5].

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under argon for 12 hours.

  • In-Process Control (TLC) : Verify reaction completion via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, stains heavily with KMnO₄) should be completely consumed, replaced by a higher Rf​ non-polar spot.

  • Quenching : Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (100 mL). Caution: Vigorous CO₂ evolution will occur.

  • Workup & Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil. (Expected yield: ~85-90%).

Step 2: Boc-Deprotection and Salt Formation
  • Dissolution : Dissolve the crude 1-Boc-4,4-difluoropiperidine (~19 g) in anhydrous ethyl acetate (50 mL) in a 500 mL round-bottom flask.

  • Acidification : Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (125 mL, 500 mmol).

  • Deprotection : Stir the mixture at room temperature for 4 hours.

    • Causality: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the secondary amine is protonated. Because the hydrochloride salt is insoluble in the EtOAc/dioxane mixture, it spontaneously precipitates as a white solid. This phase change drives the reaction forward and self-purifies the product[2].

  • Filtration : Filter the resulting white precipitate under vacuum using a Büchner funnel.

  • Washing : Wash the filter cake with cold ethyl acetate (2 x 30 mL) to remove any residual organic impurities and unreacted starting materials.

  • Drying : Dry the solid under high vacuum at 40 °C for 12 hours to afford 4,4-difluoropiperidine hydrochloride as a white crystalline solid. (Expected overall yield: 75-80%).

Analytical Validation (QA/QC)

To confirm the integrity of the synthesized precursor, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, D₂O) : δ 3.45 (t, J = 6.0 Hz, 4H, N-CH₂), 2.35 (tt, J = 14.0, 6.0 Hz, 4H, CF₂-CH₂).

  • ¹⁹F NMR (376 MHz, D₂O) : δ -98.5 (s, 2F).

    • Causality Check: The single peak in the ¹⁹F spectrum confirms the symmetrical, geminal nature of the fluorines. Any splitting or additional peaks indicate monofluorinated elimination impurities.

  • LC-MS (ESI+) : m/z calculated for C₅H₁₀F₂N[M+H]⁺ 122.08; found 122.1.

Synthetic Workflow Diagram

G N1 1-Boc-4-piperidone (Starting Material) N2 Deoxofluorination DAST, DCM, 0°C to RT N1->N2 Nucleophilic Fluorination N3 1-Boc-4,4-difluoropiperidine (Intermediate) N2->N3 Aqueous Workup & Extraction N4 Boc Deprotection HCl in Dioxane/EtOAc N3->N4 Acidic Cleavage (- Isobutylene, - CO2) N5 4,4-Difluoropiperidine HCl (Final Product) N4->N5 Precipitation & Filtration N6 Analytical Validation 19F-NMR, LC-MS N5->N6 QA/QC Release

Fig 1. Synthetic workflow for the preparation of 4,4-difluoropiperidine hydrochloride.

References

  • Title: US10689377B2 - KRas G12C inhibitors | Source: Google Patents | URL
  • Title: CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride | Source: Google Patents | URL
  • Title : 4,4-difluoropiperidine hydrochloride (CAS 144230-52-4) | Source : ChemContract Research | URL : [Link]

  • Title : 4,4-Difluoropiperidine hydrochloride | CID 2758351 | Source : PubChem | URL :[Link]

Sources

analytical techniques for monitoring the synthesis of nitrophenyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Analytical Techniques for Monitoring the Synthesis of Nitrophenyl Piperidines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Precision in Piperidine Synthesis

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets. When functionalized with a nitrophenyl group, these compounds become valuable intermediates and pharmacophores in their own right, with applications ranging from potential antioxidant agents to neuroleptics.[2][3]

The synthesis of nitrophenyl piperidines, typically achieved through nucleophilic aromatic substitution or cross-coupling reactions, requires careful monitoring to ensure optimal yield, minimize impurity formation, and guarantee the safety and efficacy of the final product. In a production environment, this is a central tenet of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[4][5]

This application note serves as a comprehensive guide for researchers and drug development professionals, detailing a suite of . We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights into the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility in your synthetic endeavors.

The Synthetic Landscape: A Model Reaction

To provide a practical context for our analytical discussion, let's consider a common synthetic route to a nitrophenyl piperidine: the nucleophilic aromatic substitution (SNAAr) reaction between piperidine and an activated nitroaromatic compound, such as 1-fluoro-4-nitrobenzene.

A representative synthesis of a nitrophenyl piperidine.

Monitoring this reaction involves tracking the consumption of the starting materials and the formation of the 1-(4-nitrophenyl)piperidine product. This ensures the reaction goes to completion and allows for the identification of any potential side products.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[6][7][8] Its primary advantage lies in its speed and low cost, allowing for multiple time points to be analyzed in a matter of minutes.

Causality Behind Experimental Choices: The choice of mobile phase is critical for achieving good separation. A non-polar solvent system (e.g., hexane/ethyl acetate) is typically used for this class of compounds. The polarity is adjusted to achieve a retention factor (Rf) for the product of around 0.3-0.5, which generally provides the best resolution from starting materials and by-products. Visualization under UV light is effective due to the aromatic nature of the reactants and product, while staining can reveal non-UV active impurities.

Protocol for TLC Monitoring
  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4 hours, and completion), withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary. Dilute the aliquot in a small volume (approx. 0.5 mL) of a suitable solvent like ethyl acetate or dichloromethane.

  • Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary spotter, apply small spots of the starting materials (for reference) and the diluted reaction mixture aliquots onto the line.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[6] If necessary, further visualization can be achieved by staining, for example, with potassium permanganate.

  • Interpretation: Compare the spots from the reaction mixture to the starting material references. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Parameter Recommendation
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v, optimize as needed)
Visualization UV light (254 nm), Potassium permanganate stain

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For quantitative analysis, HPLC is the preferred method due to its high resolution, sensitivity, and reproducibility.[5] It is particularly well-suited for determining the purity of the final product and for calculating reaction yield with high accuracy. The development of Ultra-Performance Liquid Chromatography (UPLC) has further enhanced this capability, allowing for near real-time analysis in a PAT setting.[5]

Causality Behind Experimental Choices: A C18 column is the workhorse for reverse-phase HPLC and is ideal for separating the moderately polar nitrophenyl piperidines from their starting materials.[9] The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to provide good retention and peak shape. An acidic modifier like formic or phosphoric acid is often added to suppress the ionization of the piperidine nitrogen, leading to sharper, more symmetrical peaks.[10] The detection wavelength is selected based on the UV absorbance maximum (λmax) of the nitrophenyl chromophore, which ensures maximum sensitivity.[9]

Protocol for HPLC Analysis
  • Instrumentation and Conditions:

    • System: HPLC or UPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid). A gradient or isocratic elution can be developed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the λmax of the product (typically 270-380 nm for nitrophenyl compounds).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of a purified reference standard of the nitrophenyl piperidine product in the mobile phase.

    • Create a series of dilutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]

  • Sample Preparation:

    • At specified time points, quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Use the calibration curve to determine the concentration of the product in the injected samples.

    • Calculate the percentage conversion of the limiting reagent and the yield of the product.

Parameter Typical Value Reference
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid[11]
Flow Rate 1.0 mL/min[11]
Detection UV at λmax (e.g., 290 nm)[12]
Linearity (r²) > 0.999[13]
LOD 0.01-0.15 µg/mL[10][14]
LOQ 0.04-0.44 µg/mL[10][14]

NMR Spectroscopy: Unveiling Structure and Kinetics

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be adapted for in-situ reaction monitoring.[15] It provides detailed information about the molecular structure of the compounds in the reaction mixture, allowing for the confirmation of the desired product and the identification of any unexpected intermediates or by-products.

Causality Behind Experimental Choices: ¹H NMR is typically used for reaction monitoring because of its high sensitivity and the presence of distinct signals for the aromatic and aliphatic protons of the reactants and products.[16] By monitoring the change in the integral of specific, non-overlapping peaks over time, one can obtain kinetic data about the reaction.[15] The use of a pseudo-2D kinetics experiment allows for the automated acquisition of a series of spectra at set time intervals.[15]

Protocol for NMR Reaction Monitoring
  • Sample Preparation:

    • If the reaction solvent is not deuterated, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For in-situ monitoring, the reaction can be run directly in an NMR tube if the conditions are suitable.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the reaction mixture at time zero.

    • Set up a time-course experiment to automatically acquire spectra at regular intervals. The delay between acquisitions will depend on the reaction rate.[17]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Identify characteristic, well-resolved peaks for one of the starting materials and the product.

    • Integrate these peaks in each spectrum of the time course.

    • The relative integrals of these peaks will change as the reaction progresses, allowing for the determination of the conversion rate.

Compound Moiety Typical ¹H Chemical Shift (ppm)
Piperidine (α to N)~3.0 - 3.5
Piperidine (β, γ to N)~1.5 - 1.8
Protons on Nitrophenyl Ring~7.0 - 8.2

Note: Exact chemical shifts will depend on the specific substitution pattern and solvent.

Mass Spectrometry (MS): Sensitive Confirmation and Impurity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[11] It is an invaluable tool for confirming the molecular weight of the desired product and for detecting and identifying trace-level impurities that may not be visible by other techniques.[18]

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of nitrophenyl piperidines, typically producing a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification, even in complex matrices.[19]

Protocol for LC-MS Analysis
  • Instrumentation: Couple an HPLC or UPLC system to a mass spectrometer equipped with an ESI source.

  • LC Method: Use a similar LC method as described in the HPLC section. The use of volatile mobile phase modifiers like formic acid is essential for MS compatibility.

  • MS Parameter Optimization:

    • Infuse a standard solution of the product directly into the mass spectrometer to optimize parameters such as capillary voltage and cone voltage.

    • Determine the precursor ion (e.g., [M+H]⁺) and identify a characteristic product ion for MS/MS analysis.

  • Sample Analysis:

    • Inject a diluted aliquot of the reaction mixture.

    • Acquire data in full scan mode to identify all components or in MRM mode for targeted quantification.

  • Data Interpretation:

    • Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of the product to confirm its presence. For 1-(4-nitrophenyl)piperidine (C₁₁H₁₄N₂O₂), the expected m/z for [M+H]⁺ would be approximately 207.11.[20]

    • Analyze the mass spectra of other peaks in the chromatogram to identify potential impurities or by-products.

Parameter Typical Value for 1-(4-Nitrophenyl)piperidine
Ionization Mode ESI+
Precursor Ion (m/z) 207.11
Product Ion (m/z) Dependent on fragmentation pattern
Collision Energy (eV) To be optimized

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust analytical strategy integrates these methods to provide a comprehensive understanding of the reaction.

start Reaction Start tlc TLC Monitoring (Qualitative Check) start->tlc Frequent Sampling hplc_quant HPLC/UPLC (Quantitative Analysis) tlc->hplc_quant Reaction Progressing nmr_kinetics NMR Spectroscopy (Kinetics & Structure) tlc->nmr_kinetics Unexpected Spots lcms_purity LC-MS (Purity & Impurity ID) hplc_quant->lcms_purity Final Timepoint end Reaction Complete & Characterized hplc_quant->end nmr_kinetics->hplc_quant Structure Confirmed lcms_purity->end

An integrated workflow for reaction monitoring.

Conclusion

The successful synthesis of nitrophenyl piperidines relies on a well-thought-out analytical monitoring strategy. By leveraging the speed of TLC for initial checks, the quantitative power of HPLC for yield and purity, the structural detail from NMR, and the sensitivity of MS for impurity profiling, researchers can gain a deep understanding of their reaction. This integrated approach not only facilitates optimization and troubleshooting but also ensures the final product meets the high standards of quality and purity required in drug discovery and development. Adhering to these validated protocols will empower scientists to synthesize these important molecules with greater confidence and control.

References

  • IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma.
  • Spectroscopy Online. (2025, June 17). Seven Essential Steps for In Situ Reaction Monitoring.
  • Waters Corporation. Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
  • Iowa State University.
  • ACS Publications. (2018, June 13). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters.
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  • ChemicalBook. 1-(4-bromo-2-nitrophenyl)piperidine synthesis.
  • PMC.
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  • ResearchGate. (2026, March 3). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)
  • SciSpace. Antioxidant potential of piperidine containing compounds-a short review.
  • ResearchGate.
  • ACS Publications. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry.
  • Pure Synth. (2025, December 14).
  • MDPI. (2020, May 22).
  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
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  • Preprints.org. (2026, March 3). High-resolution Online NMR Spectroscopy for Reaction and Process Monitoring.
  • IntechOpen. (2018, April 25).
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be... | Download Scientific Diagram.
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  • ResearchGate. a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... | Download Scientific Diagram.
  • NIST. Piperidine, 1-(4-nitrophenyl)-.
  • ChemRxiv. Online HPLC monitoring of 1-methylpiperazine and 1-methyl-4-(4-nitrophenyl)piperazine.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • ACS Publications. (2017, June 2).
  • ACS Publications. (2024, February 28). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine | Organic Process Research & Development.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PMC.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
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Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield for 4,4-Difluoro-1-(2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1-(2-nitrophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and 4,4-difluoropiperidine. While seemingly straightforward, achieving high yields can be challenging. This resource provides in-depth, experience-driven advice to help you navigate common pitfalls and maximize your reaction's success.

Troubleshooting Guide: Low Reaction Yield

Low or inconsistent yields are the most frequently encountered issues in the synthesis of 4,4-Difluoro-1-(2-nitrophenyl)piperidine. This section addresses specific problems with detailed, cause-and-effect explanations to guide your optimization efforts.

Question 1: My reaction has stalled, and I see a significant amount of unreacted 1-fluoro-2-nitrobenzene. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a common hurdle in this SNAr reaction. Several factors, often interrelated, can contribute to this issue. A systematic approach to troubleshooting is recommended.

Underlying Causes & Recommended Actions:

  • Insufficient Base: The reaction requires a base to deprotonate the 4,4-difluoropiperidine, generating the nucleophilic piperidide anion, or to act as a scavenger for the HF generated. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing down or stalling the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For this reaction, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. If you are still observing incomplete reaction, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). However, be mindful that stronger bases can promote side reactions if not used carefully.

  • Suboptimal Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, especially when the aromatic ring is not highly activated.

    • Solution: If your reaction is running at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial. Temperatures in the range of 80-120 °C are commonly employed for this type of transformation. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[1]

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing the solubility of reactants and stabilizing the charged intermediate (Meisenheimer complex).[2][3][4]

    • Solution: Polar aprotic solvents are generally the best choice for SNAr reactions.[1] If you are using a less polar solvent like THF or toluene, consider switching to or adding a co-solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating both the nucleophile and the electrophile, facilitating the reaction.

  • Moisture Contamination: Water can compete with the piperidine as a nucleophile and can also deactivate strong bases like NaH.

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow: Incomplete Reaction

Caption: A workflow for troubleshooting incomplete reactions.

Question 2: I'm observing the formation of multiple side products, leading to a complex crude mixture and low yield of the desired product. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a clear indicator of non-optimal reaction conditions. Identifying the likely impurities can help in devising a strategy to suppress their formation.

Common Side Products and Prevention Strategies:

Side ProductProbable CausePrevention Strategy
Bis-nitrophenyl piperazine Reaction of the product with another molecule of 1-fluoro-2-nitrobenzene.Use a slight excess (1.1-1.2 equivalents) of 4,4-difluoropiperidine relative to 1-fluoro-2-nitrobenzene. This ensures the electrophile is consumed before it can react with the product.
Products of reaction with solvent High reaction temperatures with reactive solvents like DMF.If you suspect solvent participation, consider switching to a more inert solvent like DMSO or using a lower reaction temperature for a longer duration.
Decomposition of starting material or product Excessively high temperatures or prolonged reaction times.Carefully monitor the reaction progress and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. A temperature screen is often a valuable optimization step.
Formation of 2-methoxynitrobenzene (if using methanol as solvent) Methoxide acting as a nucleophile.Avoid protic solvents like methanol or ethanol, as they can compete as nucleophiles.[3] Stick to polar aprotic solvents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of the synthesis of 4,4-Difluoro-1-(2-nitrophenyl)piperidine.

Q1: What is the optimal base for this reaction?

A1: The choice of base is critical. While weaker bases like triethylamine (TEA) can be used, they often require higher temperatures and longer reaction times.[5] For a more efficient reaction, inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are generally preferred. In cases of low reactivity, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed, but require strictly anhydrous conditions.

Q2: Which solvent should I use for the best results?

A2: Polar aprotic solvents are highly recommended for SNAr reactions as they effectively solvate the charged intermediates and do not interfere with the nucleophile.[1][6] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices. Acetonitrile can also be effective.[7]

Q3: How does the fluorine on the piperidine ring affect the reaction?

A3: The two fluorine atoms on the 4-position of the piperidine ring are electron-withdrawing. This reduces the basicity and nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. This is a key reason why forcing conditions (higher temperature, stronger base) may be necessary to achieve a good yield.

Q4: What is the role of the nitro group on the aromatic ring?

A4: The nitro group is a strong electron-withdrawing group and is essential for this reaction to proceed.[8][9] It activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[10][11] For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, fluorine).[8]

Reaction Mechanism: SNAr

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q5: How should I purify the final product?

A5: Purification is typically achieved by flash column chromatography on silica gel.[12] A gradient elution system of ethyl acetate in hexanes is often effective. Given that the product contains a basic nitrogen atom, streaking on the column can sometimes be an issue. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.[12] After chromatography, it is good practice to verify the purity and identity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocols

Standard Protocol for the Synthesis of 4,4-Difluoro-1-(2-nitrophenyl)piperidine

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-difluoropiperidine (1.1 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen).

  • Add 1-fluoro-2-nitrobenzene (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol for Reactions with Low Reactivity (using NaH)

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4,4-difluoropiperidine (1.1 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the piperidide anion.

  • Add a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Proceed with the workup and purification as described in the standard protocol.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Google Scholar.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). (n.d.). Benchchem.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). National Center for Biotechnology Information.
  • Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine. (2000). ACS Publications.
  • SNAr Solvents and Reagents. (n.d.). Wordpress.
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  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). PubMed.
  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate.
  • Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Royal Society of Chemistry.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). ACS Publications.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Nucleophilic Aromatic Substitution by Addition–Elimination (SNAr). (n.d.). SlidePlayer.
  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.

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Technical Support Center: Optimization of Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of piperidine-containing molecules. As a foundational scaffold in numerous pharmaceuticals, the ability to selectively and efficiently functionalize the piperidine nitrogen is of paramount importance.

This document moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. We will explore the causality behind reaction outcomes and provide robust, self-validating troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that serve as a starting point for reaction optimization.

Q1: What are the primary methods for the N-alkylation of piperidines?

There are two principal and highly reliable methods for forging the N-alkyl bond on a piperidine ring:

  • Direct N-Alkylation (via SN2 Reaction): This is a classical approach involving the reaction of the piperidine's secondary amine with an electrophilic alkylating agent, typically an alkyl halide (R-X), in the presence of a base.[1] The base is essential to neutralize the acidic proton generated during the reaction, driving it to completion. While straightforward, this method requires careful control to prevent common side reactions.[2]

  • Reductive Amination: This is often a milder and more selective alternative that completely avoids the most common side reaction of direct alkylation—over-alkylation.[1][3] The process involves the condensation of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent to yield the N-alkylated product.[1][4]

Q2: How do I choose the right alkylating agent for direct N-alkylation?

The choice of alkylating agent is governed by its reactivity and the desired alkyl group. The reactivity for alkyl halides in SN2 reactions follows the trend: I > Br > Cl >> F .

  • Alkyl Iodides and Bromides: These are the most commonly used agents due to the excellent leaving group ability of iodide and bromide ions, facilitating a faster reaction rate.[5]

  • Alkyl Chlorides: These are less reactive and may require more forcing conditions, such as higher temperatures.[2]

  • Steric Hindrance: Be mindful of steric bulk on both the piperidine and the alkylating agent.[6] Highly substituted piperidines or bulky alkyl halides (e.g., secondary or tertiary halides) will significantly slow the reaction rate and may favor elimination side reactions.[1][5]

Q3: My direct alkylation reaction is not proceeding to completion. What are the first things to check?

If you observe a significant amount of unreacted piperidine starting material, consider these primary factors:

  • Base Strength: The base must be strong enough to deprotonate the resulting N-alkylpiperidinium salt (pKa ~9-11) that forms.[7] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or Hünig's base (DIPEA) are common choices.[5][8] If the reaction stalls, a stronger base may be required.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the ions involved in the SN2 transition state without interfering with the nucleophile.[1][2]

  • Reactivity of Alkylating Agent: As mentioned in Q2, if you are using a less reactive agent like an alkyl chloride, you may need to increase the temperature or switch to a more reactive bromide or iodide analogue.[5]

Q4: I'm observing a new, highly polar spot by TLC, and my product is water-soluble. What is happening?

This is a classic sign of over-alkylation , leading to the formation of a quaternary ammonium salt.[5] The N-alkylated piperidine product is itself a nucleophile and can react with another equivalent of the alkylating agent.[9] This is the most prevalent side reaction in direct N-alkylation.[5] To mitigate this, see the detailed troubleshooting guide below.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low or No Conversion
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted piperidine starting material.

  • Causality & Troubleshooting Workflow:

    dot graph TD { A[Start: Low Conversion] --> B{Is the Alkylating Agent Reactive?}; B -- "Yes (e.g., R-I, R-Br)" --> C{Is the Base Strong Enough?}; B -- "No (e.g., R-Cl)" --> D[Increase Temperature or Switch to R-Br/R-I]; C -- "Yes (pKaH > 11)" --> E{Is the Solvent Appropriate?}; C -- "No (pKaH < 10)" --> F[Switch to a Stronger Base, e.g., K₂CO₃, DIPEA]; E -- "Yes (e.g., MeCN, DMF)" --> G{Is Steric Hindrance a Factor?}; E -- "No (e.g., Toluene, Hexane)" --> H[Switch to a Polar Aprotic Solvent]; G -- "Yes (Bulky Substrates)" --> I[Increase Reaction Time/Temp or Switch to Reductive Amination]; G -- "No" --> J[Re-evaluate Reagent Purity & Stoichiometry]; }

    Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Over-Alkylation and Quaternary Salt Formation
  • Symptom: The desired N-alkylpiperidine product is consumed to form a new, highly polar, and often water-soluble quaternary ammonium salt.[9] This is because the tertiary amine product is often more nucleophilic than the starting secondary amine.[10]

  • Core Principle: The key to preventing over-alkylation is to ensure that an equivalent of the alkylating agent is more likely to encounter a molecule of the starting piperidine than the N-alkylated product.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[5]

    • Slow Addition of Alkylating Agent: This is the most effective strategy.[6][8][9] By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a low instantaneous concentration, ensuring it reacts with the more abundant starting amine.[8][9]

    • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation, which often has a higher activation energy, thereby improving selectivity.[6][10]

    • Switch to Reductive Amination: This method is inherently immune to over-alkylation because the iminium ion intermediate is not reactive towards the amine product.[3][4]

Problem 3: Elimination Side Products
  • Symptom: Formation of alkenes, detectable by GC-MS or ¹H NMR, arising from the alkylating agent.

  • Causality: This occurs when the base or the piperidine acts as a base to promote an E2 elimination reaction on the alkyl halide, rather than acting as a nucleophile. This is more prevalent with:

    • Secondary or Tertiary Alkyl Halides: Steric hindrance makes the SN2 pathway difficult, favoring elimination.

    • Strong, Bulky Bases: Bases like potassium tert-butoxide are more likely to induce elimination.

    • High Temperatures: Higher temperatures generally favor elimination over substitution.

  • Solutions:

    • Use a less sterically hindered base (e.g., K₂CO₃ instead of a bulky amine base).

    • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • If possible, use a primary alkyl halide.

Key Parameter Optimization & Data Tables

A successful N-alkylation hinges on the careful selection of base and solvent.

The Role of the Base

The base scavenges the proton produced, preventing the formation of the unreactive piperidinium salt. An ideal base should be strong enough to effect deprotonation but not so strong as to cause unwanted side reactions like elimination.

Table 1: Common Bases for N-Alkylation

BaseFormulapKa of Conjugate Acid (pKaH)TypeNotes
Potassium CarbonateK₂CO₃10.3[11]InorganicHeterogeneous, but very common, cost-effective, and easy to remove by filtration.[1]
TriethylamineEt₃N10.75OrganicHomogeneous, but the resulting triethylammonium salt can sometimes complicate purification.
Hünig's Base (DIPEA)i-Pr₂NEt10.7OrganicSterically hindered, making it a poor nucleophile, which is advantageous.[12] Often used to minimize side reactions.[8]
Sodium HydrideNaH~35[13]InorganicVery strong base. Used when a non-nucleophilic, powerful base is required. Reacts with protic solvents.[8]

Note: pKa values can vary slightly depending on the solvent and measurement conditions.[13][14]

The Role of the Solvent

The solvent choice influences reaction rates by orders of magnitude. For SN2 reactions, polar aprotic solvents are ideal.

dot graph RL { rankdir=LR; node [shape=box, style=rounded];

}

Caption: Impact of solvent class on SN2 reaction rates.

Table 2: Properties of Common Solvents

SolventAbbreviationDielectric Constant (ε)TypeBoiling Point (°C)
AcetonitrileMeCN37.5[15][16]Polar Aprotic82
N,N-DimethylformamideDMF36.7[15][16]Polar Aprotic153
Dimethyl SulfoxideDMSO46.7[15]Polar Aprotic189
TetrahydrofuranTHF7.6[16]Polar Aprotic66
DichloromethaneDCM8.9[16]Polar Aprotic40
Toluene-2.4[16]Non-Polar111
EthanolEtOH24.6[16]Polar Protic78

Data sourced from multiple references for cross-verification.[15][16][17][18][19]

Experimental Protocols

These are generalized, starting-point protocols that must be optimized for specific substrates.

Protocol 1: Direct N-Alkylation with Controlled Addition

This protocol is optimized to minimize over-alkylation.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.1 eq) and anhydrous acetonitrile (to achieve a concentration of ~0.1 M).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Begin vigorous stirring. Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump. Add the alkyl halide to the reaction mixture dropwise over 2-4 hours.[8]

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, gentle heating (40-60 °C) can be applied.

  • Work-up: Once complete, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol avoids the use of alkyl halides and prevents over-alkylation.[3]

  • Setup: In a round-bottom flask, dissolve the piperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.[3]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution.[1][4] This reagent is specifically chosen for its mildness and selectivity for the iminium ion over the unreacted carbonyl.[1]

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as needed.

References

  • The OChemTutor. (2025). pKa values. Retrieved from [Link]

  • University of California, Davis. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • Scribd. (n.d.). pKa Values of Common Organic Bases. Retrieved from [Link]

  • Unknown Source. (n.d.). pKa Values of Common Bases. [Link not available]
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • VEGA. (n.d.). APPENDIX F - Dielectric constants. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Chemistry Steps. (2022). The pKa in Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Unknown Source. (2025). Phillips Et Al 2025 Selective Endo Cyclic α Functionalization of Saturated n Alkyl Piperidines. [Link not available]
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3.4: Reactions of Amines. Retrieved from [Link]

  • Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Opast Publisher. (2017). Journal of Chemistry: Education Research and Practice. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Piperidine Reactions & Starting Material Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center. Piperidine is a ubiquitous secondary amine in organic synthesis, widely utilized in Fmoc deprotection, nucleophilic aromatic substitutions (SNAr), and Buchwald-Hartwig aminations. However, its high boiling point (106 °C) and strong basicity (pKa ~11.2) often complicate post-reaction purification.

This guide provides mechanistic troubleshooting, self-validating protocols, and actionable FAQs for removing unreacted piperidine, electrophiles, and reaction byproducts.

Section 1: Fmoc Deprotection & Dibenzofulvene (DBF) Scavenging

FAQ 1: Why am I seeing a +178 Da mass shift in my peptide after Fmoc deprotection?

Causality & Mechanism: Fmoc removal proceeds via a base-catalyzed β-elimination, generating the desired free amine and a highly reactive dibenzofulvene (DBF) intermediate. If DBF is not immediately trapped by a nucleophile to form a stable DBF-piperidine adduct, it acts as a strong Michael acceptor. The newly freed N-terminal amine (a "hard" nucleophile) can attack the unquenched DBF, leading to irreversible N-alkylation—which presents as a +178 Da mass shift on LC-MS[1].

Solution: Ensure a sufficient excess of piperidine (typically ≥20% v/v in DMF) is used so it acts as both the deprotecting base and the primary nucleophilic scavenger[1]. For sequences prone to side reactions, consider using sterically hindered alternative bases (like dipropylamine) combined with "soft" nucleophilic scavengers like thiols (e.g., DTT), which react much faster with the electrophilic double bond of DBF than the N-terminal amine does[1],[2].

FAQ 2: How do I remove the DBF-piperidine adduct and excess piperidine in solution-phase synthesis?

Causality: In Solid-Phase Peptide Synthesis (SPPS), these byproducts are simply washed away. In solution-phase, they remain in the reaction mixture. While piperidine's basicity allows for acidic extraction, the DBF-piperidine adduct is highly lipophilic and resists aqueous washing. Solution: Utilize a solid-phase scavenger resin. Macroporous polystyrene-bound isocyanate (MP-Isocyanate) reacts rapidly with excess piperidine to form a stable urea linkage, anchoring the amine to the solid support for easy physical removal via filtration[3].

Protocol 1: Solution-Phase Fmoc Deprotection & Scavenger Cleanup
  • Self-Validating Step: Automated synthesizers and manual workflows can monitor the UV absorbance of the DBF-piperidine adduct at 301 nm. The complete disappearance of this peak in the final filtrate confirms successful byproduct removal[1].

  • Reaction: Dissolve the Fmoc-protected compound in 20% piperidine/DMF (v/v). Stir at room temperature for 20 minutes.

  • Concentration: Concentrate the mixture under reduced pressure to remove the bulk of DMF and free piperidine. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual piperidine.

  • Resuspension: Redissolve the crude residue in 1,2-dichloroethane (DCE) or ethyl acetate.

  • Scavenging: Add 3.5 equivalents of MP-Isocyanate resin (relative to the initial piperidine amount) to scavenge residual free piperidine[3].

  • Agitation: Agitate the suspension at room temperature for 1 hour.

  • Filtration: Filter the mixture through a sintered glass funnel, washing the resin thoroughly with DCE.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure deprotected amine.

FmocWorkflow Start Fmoc-Peptide + Piperidine Deprotect Base-Catalyzed β-Elimination Start->Deprotect Products Free Amine + Dibenzofulvene (DBF) Deprotect->Products Adduct DBF-Piperidine Adduct Products->Adduct Excess Piperidine Scavenger Add Thiol/Amine Scavenger Resin Products->Scavenger Alternate Scavenging Filter Filtration & Solvent Wash Adduct->Filter SPPS Wash Scavenger->Filter Resin Traps DBF Pure Pure Deprotected Peptide Filter->Pure

Fmoc deprotection mechanism and DBF-piperidine adduct scavenging workflow.

Section 2: Liquid-Liquid Extraction of Excess Piperidine

FAQ 3: I used piperidine as a nucleophile in an SNAr reaction. How do I remove the excess piperidine without running a column?

Causality: Piperidine is a strong secondary amine (conjugate acid pKa = 11.22). By lowering the pH of the aqueous wash below 9, piperidine is quantitatively protonated into a highly water-soluble piperidinium salt. If your target product is not basic (or significantly less basic, e.g., an amide or an aniline derivative), an acid wash will selectively partition the piperidine into the aqueous layer, leaving the product in the organic phase[4].

Protocol 2: Acid-Wash Extraction Methodology
  • Self-Validating Step: Check the pH of the aqueous layer after the first extraction. If it is >3, the acid may have been entirely depleted by the excess amine. Add more acid and re-extract to ensure complete protonation and removal.

  • Dilution: Dilute the crude reaction mixture (containing product and excess piperidine) in a water-immiscible organic solvent with excellent solvation for lipophilic compounds (e.g., Ethyl Acetate or Dichloromethane)[4].

  • First Wash: Transfer to a separatory funnel and add an equal volume of 1M HCl. (Note: If the desired product is acid-sensitive, substitute 1M HCl with 10% aqueous Citric Acid).

  • Phase Separation: Shake vigorously, vent, and allow the phases to separate. Drain the aqueous layer (containing the piperidinium chloride salt).

  • Repeat Wash: Repeat the acidic wash 1-2 more times to ensure complete removal of piperidine[4].

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

LLE_Workflow Reaction Crude Mixture (Product + Excess Piperidine) AddSolvent Dilute in Organic Solvent (e.g., EtOAc) Reaction->AddSolvent AcidWash Wash with 1M HCl or 10% Citric Acid AddSolvent->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit Aqueous Aqueous Layer (Piperidinium Salt) PhaseSplit->Aqueous Discard/Recover Organic Organic Layer (Desired Product) PhaseSplit->Organic Retain Brine Brine Wash & Dry (Na2SO4) Organic->Brine Evaporate Concentrate in Vacuo Brine->Evaporate

Acid-wash liquid-liquid extraction workflow for removing excess piperidine.

Section 3: Scavenging Unreacted Electrophiles

FAQ 4: Piperidine was my limiting reagent. How do I remove the excess alkyl/aryl halide starting material?

Causality: Unreacted electrophiles are typically neutral and lipophilic, meaning they will not partition into acidic or basic aqueous layers during liquid-liquid extraction. To avoid chromatography, you must convert the lipophilic electrophile into a solid-bound adduct. Polymer-supported nucleophiles will undergo nucleophilic substitution with the excess electrophile, covalently trapping it on the resin[5].

Data Presentation: Scavenger Resin Selection Guide

When selecting a scavenger resin, match the functional group of the resin to the chemical nature of the impurity you wish to remove.

Target ImpurityRecommended Scavenger ResinFunctional GroupCapacity (mmol/g)Reaction TimeSolvent Compatibility
Excess Piperidine MP-IsocyanateMacroporous Isocyanate~1.4 - 1.51 h (RT)DCE, THF, MTBE[3]
Unreacted Electrophiles ScavengePore PhenethylpiperidinePolymer-bound Piperidine~1.0 - 1.52-4 h (RT)Broad (Macroporous)[5]
Dibenzofulvene (DBF) PS-ThiophenolPolymer-bound Thiol~1.51-2 h (RT)DMF, DCM, Toluene[1]
Primary Amines Polymer-bound AldehydeActive Methylene/Carbonyl~1.0 - 2.01-3 h (RT)Propan-2-ol, THF[6]
References
  • [1] Title: Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism | Source: peptidechemistry.org | URL:[Link]

  • [3] Title: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger | Source: biotage.co.jp | URL: [Link]

  • [2] Title: Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis | Source: researchgate.net | URL: [Link]

  • [6] Title: US6897262B2 - Scavenger resin and processes for the use thereof | Source: Google Patents | URL:

Sources

preventing decomposition of nitroaromatic compounds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. As a Senior Application Scientist, I understand the critical role these compounds play as versatile intermediates in pharmaceuticals, dyes, and explosives.[1][2][3] However, their synthesis is often challenging due to their inherent reactivity and potential for decomposition.[2][3][4] This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and prevent decomposition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of nitroaromatic compounds, providing step-by-step guidance to diagnose and resolve them.

Issue 1: My reaction mixture is turning dark brown or black, and I'm observing tar formation.

This is a classic sign of decomposition and over-nitration, often caused by an overly vigorous reaction.

Root Cause Analysis:

  • Excessive Reaction Temperature: Nitration reactions are highly exothermic.[5] Uncontrolled temperature increases can accelerate side reactions and lead to the decomposition of both the starting material and the desired product.

  • Highly Activated Substrates: Aromatic rings with strong activating groups (e.g., -OH, -NH2) are highly susceptible to oxidation and over-nitration, leading to the formation of complex polymeric materials (tar).[5]

  • Concentrated Nitrating Agents: Using a nitrating mixture that is too concentrated for your specific substrate can lead to an uncontrollable reaction rate.

Solutions Workflow:

  • Strict Temperature Control:

    • Action: Maintain a low reaction temperature, typically between 0-10°C, by using an ice-water or ice-salt bath.[5]

    • Rationale: Lowering the temperature slows down the reaction rate, giving you better control over the exotherm and minimizing side reactions.[5]

  • Controlled Reagent Addition:

    • Action: Add the nitrating agent dropwise to the solution of your aromatic compound. For highly reactive substrates, consider adding the aromatic compound slowly to the cooled nitrating mixture.[5]

    • Rationale: This ensures that the concentration of the reactive species is kept low at any given moment, preventing a rapid, uncontrolled reaction.[5]

  • Protecting Group Strategy for Highly Activated Substrates:

    • Action: If your substrate contains a highly activating group like an amino group, protect it before nitration. For example, an aniline can be converted to acetanilide by reacting it with acetic anhydride.[5]

    • Rationale: The acetyl group is less activating than the amino group, moderating the reactivity of the aromatic ring and allowing for a more controlled nitration. The protecting group can be removed after the nitration step.

Issue 2: My yield of the desired mononitrated product is low, and I'm seeing significant amounts of dinitrated or other byproducts.

This indicates a lack of selectivity in your nitration reaction.

Root Cause Analysis:

  • Reaction Conditions Too Harsh: Elevated temperatures and prolonged reaction times can favor multiple nitrations.[5]

  • Inappropriate Nitrating Agent: The classic mixed acid (HNO₃/H₂SO₄) system, while powerful, can be too aggressive for sensitive substrates, leading to poor selectivity.[2]

Solutions Workflow:

  • Optimize Reaction Time and Temperature:

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.[5]

    • Rationale: Precise control over reaction time prevents the desired mononitrated product from undergoing a second nitration.

  • Consider Alternative Nitrating Systems:

    • Action: Explore milder and more selective nitrating agents.

    • Rationale: Different nitrating systems offer varying degrees of reactivity and selectivity, allowing you to tailor the conditions to your specific substrate.

Nitrating SystemSubstrate Suitability & AdvantagesReference
Solid Acid Catalysts (e.g., Zeolites, Montmorillonite Clay) Activated and deactivated aromatics. Offers high regioselectivity (often para-selective), increased safety, and easier workup.[6][7][8][8]([Link])
Dinitrogen Pentoxide (N₂O₅) A powerful and cleaner nitrating agent that can be used under anhydrous conditions.[5][9][9]([Link])
Metal Nitrates (e.g., Bismuth Subnitrate/Thionyl Chloride) A mild and selective method for a wide range of aromatic compounds, including phenols.[1][1]([Link])
Biocatalysis (e.g., Horseradish Peroxidase) Particularly useful for phenols and their derivatives under mild, environmentally friendly conditions.[10][10]()
Issue 3: My nitroaromatic compound is decomposing during purification.

Nitroaromatic compounds can be sensitive to heat, strong acids/bases, and even the stationary phase used in chromatography.

Root Cause Analysis:

  • Thermal Instability: Many nitroaromatic compounds have limited thermal stability and can decompose at elevated temperatures, especially in the presence of impurities like residual acids.[11][12]

  • Acid/Base Sensitivity: Residual acids from the nitration reaction or the use of strong bases during workup can catalyze decomposition.

  • Chromatographic Instability: Silica gel, being acidic, can cause decomposition of sensitive nitroaromatic compounds during column chromatography.[13]

Solutions Workflow:

  • Thorough Washing and Neutralization:

    • Action: After quenching the reaction, thoroughly wash the organic layer with water to remove the bulk of the acid. Follow this with a wash using a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then wash with water again to remove any residual base and salts.[11]

    • Rationale: Complete removal of acidic impurities is crucial for the stability of the nitroaromatic product, especially if it is to be heated during subsequent purification steps like distillation.[11]

  • Avoid High Temperatures During Solvent Removal:

    • Action: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C) to remove the solvent. Avoid using high-vacuum distillation if the compound is known to be thermally labile.

    • Rationale: Minimizing thermal stress on the crude product prevents decomposition before final purification.

  • Alternative Purification Techniques:

    • Action: If your compound is unstable on silica gel, consider alternative purification methods.

    • Rationale: Choosing a purification method that is compatible with the stability of your compound is essential for obtaining a pure product in good yield.

Purification MethodDescriptionBest For
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize as it cools.Solid compounds that are thermally stable in the chosen solvent.
Neutral Alumina Chromatography Using neutral alumina instead of silica gel as the stationary phase.Compounds that are sensitive to the acidic nature of silica gel.
Liquid-Liquid Extraction Partitioning the compound between two immiscible solvents.Initial cleanup to remove highly polar or non-polar impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition in nitroaromatic compounds during synthesis?

The primary cause of decomposition is often a combination of the inherent instability of the nitro group, especially when multiple nitro groups are present, and harsh reaction conditions.[11][12] The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and can also weaken C-H bonds on adjacent alkyl groups.[14] High temperatures and the presence of strong acids or bases can catalyze decomposition pathways.[11]

Q2: How can I safely handle and store my synthesized nitroaromatic compounds?

Many nitroaromatic compounds are energetic materials and should be handled with care.[2][14]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Avoid storing them with reducing agents or strong bases.

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For larger quantities or compounds with known explosive properties, additional safety measures such as blast shields may be necessary.

Q3: Are there "greener" alternatives to traditional nitration methods?

Yes, several green chemistry approaches to nitration have been developed to minimize the use of hazardous reagents and reduce waste.[10] These include:

  • Solid acid catalysts: These are often recyclable and can lead to higher selectivity.[6][7][8]

  • Biocatalysis: Using enzymes like peroxidases can facilitate nitration under mild, aqueous conditions.[10]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.

Q4: My substrate is insoluble in the nitrating mixture. What can I do?

In some cases, a co-solvent can be used to improve the solubility of the aromatic substrate.[11] Solvents like 1,2-dichloroethane or dichloromethane are sometimes used.[11] However, it's crucial to ensure that the solvent is inert under the strong oxidizing and acidic conditions of the nitration reaction.

Q5: How do I know if my starting material is too activated for direct nitration?

Aromatic compounds with substituents that are strong ortho, para-directing activators, such as -OH, -NH₂, and -OR groups, are generally considered highly activated. These groups significantly increase the electron density of the aromatic ring, making it highly reactive towards electrophiles like the nitronium ion (NO₂⁺).[2] This high reactivity can lead to uncontrollable reactions, over-nitration, and decomposition.[5] A good practice is to consult the literature for nitration protocols of similar compounds. If your substrate is more activated than, for example, toluene, you should proceed with caution and consider using milder nitrating conditions or a protecting group strategy.[5]

Visualizing Key Processes

Decomposition Pathway of a Nitroaromatic Compound

cluster_0 Decomposition Triggers cluster_1 Decomposition Pathways Heat High Temperature SideReactions Side Reactions (e.g., Oxidation) Heat->SideReactions Acid Strong Acid Acid->SideReactions Base Strong Base Polymerization Polymerization (Tar Formation) Base->Polymerization Nitroaromatic Nitroaromatic Compound Nitroaromatic->SideReactions Uncontrolled Exotherm OverNitration Over-Nitration Nitroaromatic->OverNitration Excess Nitrating Agent SideReactions->Polymerization Start Crude Reaction Mixture Quench Quench on Ice Start->Quench Wash1 Wash with Water Quench->Wash1 Wash2 Wash with Dilute NaHCO₃ Wash1->Wash2 Wash3 Final Water Wash Wash2->Wash3 Dry Dry Organic Layer (e.g., Na₂SO₄) Wash3->Dry SolventRemoval Solvent Removal (Low Temperature) Dry->SolventRemoval Purify Purification SolventRemoval->Purify Recrystallize Recrystallization Purify->Recrystallize If Solid AluminaChrom Neutral Alumina Chromatography Purify->AluminaChrom If Liquid/Unstable on Silica End Pure Nitroaromatic Compound Recrystallize->End AluminaChrom->End

Caption: A robust purification protocol to minimize decomposition.

References

  • Choudary, B. M., Sateesh, M., Kantam, M. L., Rao, K. K., Prasad, K. V. R., Raghavan, K. V., & Sarma, J. A. R. P. (1999). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (24), 2589-2590. [Link]

  • Chavan, S. P., & Dantale, S. W. (2007). Liquid phase nitration of aromatics using solid acid catalyst. U.S. Patent No. 7,285,698. Washington, DC: U.S.
  • Choudary, B. M., Sateesh, M., Kantam, M. L., Rao, K. K., Prasad, K. V. R., Raghavan, K. V., & Sarma, J. A. R. P. (1999). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (24), 2589-2590. [Link]

  • Kumbhar, A., Kamble, S., & Umbarkar, S. (2014). Selective nitration of aromatic compounds catalyzed by Hβ zeolite using N2O5. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 196–225. [Link]

  • Srivastava, S. K., Chauhan, P. M. S., & Bhaduri, A. P. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Synthetic Communications, 33(14), 2459-2465. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 196–225. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 145, 229-246. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Scite.ai. [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4296. [Link]

  • Spain, J. C. (Ed.). (2012). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. In Hazards from Pressure: Exothermic Reactions, Unstable Substances, Pressure Relief and Accidental Discharge (Vol. 145, pp. 229-246). American Chemical Society. [Link]

  • Wikipedia contributors. (2024, February 25). Nitro compound. In Wikipedia, The Free Encyclopedia. Retrieved 07:35, March 8, 2026, from [Link]

  • Cottrell, S. A., & Holden, P. D. (2016).
  • Williams, R. E., & Rylott, E. L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Cellular and Molecular Life Sciences, 65(21), 3377–3390. [Link]

  • Uchida, K., & Matsumoto, K. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 642. [Link]

  • Denton, W. I. (1947). Process for the purification of mononitro aromatic compounds. U.S. Patent No. 2,430,421. Washington, DC: U.S.

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Technical Support Center: Handling, Stability, and Storage of 4,4-Difluoro-1-(2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, analytical chemists, and drug development professionals working with 4,4-Difluoro-1-(2-nitrophenyl)piperidine .

This molecule presents a unique physicochemical profile: it combines a highly electron-withdrawing, photolabile ortho-nitroaromatic system with a lipophilic, deactivated 4,4-difluoropiperidine ring. Understanding the causality behind its degradation pathways is critical for maintaining experimental reproducibility and scientific integrity.

PART 1: Core Directives for Storage & Handling

To maintain the structural integrity of 4,4-Difluoro-1-(2-nitrophenyl)piperidine, you must implement a self-validating storage system that mitigates its two primary vulnerabilities: photochemical excitation and oxidative stress .

Photoprotection (Critical)

The ortho-nitrophenyl moiety is highly susceptible to UV and visible light. Upon photon absorption (typically in the 300–400 nm range), the nitro group enters an excited state that can undergo intramolecular charge transfer or radical formation[1]. This leads to the irreversible formation of colored azo or azoxy dimers.

  • Protocol: Always store the solid powder and stock solutions in amber glass vials or wrap containers completely in aluminum foil. Manipulate the compound under low-light conditions when possible[2].

Temperature & Atmosphere Control

While the C-F bonds of the difluoropiperidine ring are thermally robust, the N-aryl bond requires stabilization against ambient humidity and thermal degradation.

  • Protocol: For long-term storage (months to years), store the lyophilized solid at 2–8°C (Refrigerated) or -20°C (Frozen) [2]. Ensure the vial is backfilled with an inert gas (Argon or Nitrogen) to displace oxygen and moisture, preventing slow hydrolytic cleavage or oxidation.

PART 2: Troubleshooting Guides & FAQs

Q1: My compound powder has changed from a pale hue to a deep yellow/brown color. Is it still viable for my assay?

A1: No, it should be discarded or re-purified. A color shift to a deep yellow, orange, or brown is the hallmark visual indicator of nitroaromatic photodegradation[2]. When the ortho-nitrophenyl group is exposed to light, it forms complex, highly conjugated degradation products (such as azo compounds) that act as strong chromophores. These impurities will not only skew your concentration calculations but can also act as false positives in fluorescence-based assays due to the electron-accepting nature of degraded nitroaromatics[3].

Q2: I am preparing stock solutions for High-Throughput Screening (HTS). What is the best solvent, and how long is it stable?

A2: Use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) . The 4,4-difluoro substitution significantly increases the lipophilicity (LogP) of the piperidine ring, making direct dissolution in aqueous buffers highly inefficient.

  • Best Practice: Prepare a 10 mM stock in anhydrous DMSO. Aliquot this stock into single-use volumes (e.g., 50 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles , as condensation introduces water into the DMSO, which can precipitate the highly lipophilic compound and promote slow solvolysis of the N-aryl bond[2].

Q3: During LC-MS analysis, I am observing severe peak tailing. How can I optimize my chromatography?

A3: Peak tailing for this compound is typically caused by secondary interactions between the piperidine nitrogen and residual silanol groups on the stationary phase of the HPLC column. Although the electron-withdrawing fluorine atoms and the ortho-nitro group lower the basicity (pKa) of the piperidine nitrogen, it can still interact with unendcapped silica.

  • Solution: Use a highly endcapped C18 column and ensure your mobile phase is properly buffered. Adding 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases will keep the silanols protonated, yielding sharp, symmetrical peaks.

PART 3: Quantitative Data & Stability Profiles

The following table summarizes the field-proven stability profile of 4,4-Difluoro-1-(2-nitrophenyl)piperidine under various conditions. Use this data to establish your internal Quality Control (QC) expiration dates.

Storage ConditionStateLight ExposureTimeframeExpected Purity (%)Action Required
-20°C (Argon) Dry SolidProtected (Amber)24 Months> 99.0%Routine use.
2–8°C Dry SolidProtected (Amber)6 Months> 98.5%Warm to RT before opening to prevent condensation.
25°C (Room Temp) Dry SolidExposed (Clear Glass)7 Days< 90.0%Do not use. Photodegradation likely.
-20°C DMSO Stock (10 mM)Protected (Amber)3 Months> 98.0%Aliquot to avoid freeze-thaw.
37°C (Assay Buffer) Aqueous (1% DMSO)Ambient Lab Light12 Hours~ 95.0%Prepare fresh daily for biological assays.

PART 4: Experimental Protocols

Workflow: Stability-Indicating HPLC-UV Analysis

To self-validate the integrity of your compound after prolonged storage or suspected light exposure, execute the following stability-indicating HPLC-UV protocol[2].

Step 1: Sample Preparation

  • Control Standard: Dissolve 1.0 mg of a freshly purchased/certified reference standard of 4,4-Difluoro-1-(2-nitrophenyl)piperidine in 1.0 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Test Sample: Dissolve 1.0 mg of your stored/suspect compound in 1.0 mL of HPLC-grade Acetonitrile.

  • Filter both solutions through a 0.22 µm PTFE syringe filter into amber HPLC autosampler vials.

Step 2: Chromatographic Conditions

  • Column: C18 Reversed-Phase, fully endcapped (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the nitroaromatic chromophore).

Step 3: Execution and Interpretation

  • Inject 2 µL of the Control Standard to establish the retention time of the intact parent molecule.

  • Inject 2 µL of the Test Sample.

  • Analysis: Calculate the relative peak area. If the parent peak area is <95% or if new, distinct peaks appear at lower retention times (indicating more polar degradation products like cleaved amines or oxidized dimers), the batch must be discarded.

PART 5: Mandatory Visualization

The following decision tree outlines the logical workflow for troubleshooting suspected degradation of the compound.

G Start Visual & Analytical Inspection ColorCheck Is the sample deep yellow/brown? Start->ColorCheck PhotoDeg Photodegradation Suspected ColorCheck->PhotoDeg Yes (Color Shift) Solubility Check Solubility in Anhydrous DMSO ColorCheck->Solubility No (Pale/White) HPLC Run Stability-Indicating HPLC-UV (254 nm) PhotoDeg->HPLC Pure Compound Intact Proceed to Assay HPLC->Pure >98% Purity Degraded Discard & Re-order (Azo/Azoxy Dimers) HPLC->Degraded <95% Purity or New Peaks Solubility->HPLC Routine QC

Workflow for verifying structural integrity and troubleshooting degradation of the compound.

PART 6: References

  • A Photodeactivatable Antagonist for Controlling CREB-Dependent Gene Expression ACS Central Science[Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite MDPI[Link]

Sources

Technical Support Center: Troubleshooting Fluorinated Intermediate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorinated Chemistry. Highly fluorinated intermediates—often utilized in medicinal chemistry and agrochemical development—present unique physicochemical challenges. Their tendency to behave as insoluble "brick dust" or "grease balls" can derail synthetic routes, complicate purification, and invalidate biological assays.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome the solubility barriers of fluorinated compounds.

Part 1: Diagnostic Decision Matrix

Before adjusting your reaction conditions, it is critical to diagnose the specific solubility barrier. The following decision tree outlines the logical workflow for selecting a solubilization strategy based on reaction constraints.

G Start Fluorinated Intermediate Insoluble in Standard Solvents Q1 Is the reaction moisture sensitive? Start->Q1 Yes1 Use Fluorinated Solvents (e.g., HFIP, TFE, PhCF3) Q1->Yes1 Yes No1 Can it be run in aqueous media? Q1->No1 No Yes2 Use Micellar Catalysis (e.g., 2 wt% TPGS-750-M) No1->Yes2 Yes No2 Use Co-solvent mixtures (e.g., THF/HFIP or Toluene/PhCF3) No1->No2 No

Decision tree for selecting a solubilization strategy for fluorinated intermediates.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why do my highly fluorinated intermediates exhibit "brick dust" properties, resisting dissolution in both aqueous and standard organic solvents?

Causality: The introduction of multiple fluorine atoms drastically alters the physicochemical landscape of a molecule. Fluorine is highly electronegative and possesses exceptionally low polarizability, which creates a dense, tightly held electron cloud. This minimizes London dispersion forces, making the molecule both hydrophobic (water-repelling) and lipophobic (lipid/hydrocarbon-repelling)[1]. Consequently, fluorinated intermediates often have high crystal lattice energies and prefer to interact only with other fluorinated molecules—a phenomenon known as the "fluorous effect"[1].

Q2: How do I select the right solvent when standard polar aprotic solvents (DMF, DMSO) fail?

Causality: To overcome the fluorous effect, you must employ the "like-dissolves-like" principle using fluorinated solvents[1]. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are premier choices. HFIP is a highly polar, strongly hydrogen bond-donating solvent that stabilizes ionic species and transition states without acting as a nucleophile[2][3]. Its low nucleophilicity and high ionizing power make it ideal for solubilizing rigid fluorinated scaffolds, particularly in C-H functionalization and oxidative couplings[4].

Table 1: Physicochemical Properties of Standard vs. Fluorinated Solvents

SolventDielectric Constant (ε)Boiling Point (°C)H-Bond Donor (α)Dipole Moment (D)Primary Use Case for Fluorinated Intermediates
DCM 8.9339.60.131.60Baseline organic solvent; often fails for highly fluorous compounds.
DMSO 46.8189.00.003.96High polarity, but lacks H-bond donation; poor for lipophobic substrates.
TFE 26.174.01.512.52Mildly acidic, excellent co-solvent for cationic intermediates.
HFIP 16.758.21.962.05Exceptional H-bond donor; dissolves "brick dust" fluorides; stabilizes cations[2][3].
Q3: How can I perform transition-metal catalyzed cross-couplings on completely insoluble fluorinated building blocks without using toxic halogenated solvents?

Causality: When fluorinated substrates are insoluble in water and organic solvents, micellar catalysis offers a thermodynamic workaround. By using the designer surfactant TPGS-750-M (a diester of Vitamin E, PEG-750, and succinic acid), you can create ~50 nm nanoreactors in water[5][6]. The highly lipophilic Vitamin E core readily accommodates fluorinated and hydrophobic substrates, driving massive local concentration increases of both the substrate and the transition metal catalyst[5][7]. This allows reactions like Suzuki, Heck, and Sonogashira couplings to proceed at room temperature in water[6].

G A Aqueous Bulk (Water) B TPGS-750-M Self-Assembly A->B C Nanomicelle Core (Vitamin E) B->C Hydrophobic Effect D Fluorinated Substrate + Catalyst Partitioning C->D Solubilization E Product Release & Dynamic Exchange D->E Reaction

Workflow of TPGS-750-M micellar catalysis for solubilizing hydrophobic fluorinated substrates.

Q4: My fluorinated drug candidate precipitates when diluting DMSO stocks into aqueous biological assays. How can I prevent this?

Causality: Fluorinated compounds often have steep solubility curves. Rapid dilution of a DMSO stock into an aqueous buffer causes a sudden drop in the solvent system's dielectric constant, leading to rapid supersaturation and nucleation ("crashing out"). Solution: Implement a "step-down" dilution protocol using an intermediate solvent gradient. Alternatively, utilize assay-compatible solubilizers like BSA (Bovine Serum Albumin) or non-ionic surfactants (e.g., Tween-20), which form micro-emulsions to shield the fluorinated motif from the aqueous bulk, preventing aggregation.

Part 3: Standard Operating Protocols

Protocol A: Solubilization via HFIP Co-Solvent System for C-H Activation

This protocol utilizes the strong hydrogen-bond donating capability of HFIP to solubilize recalcitrant fluorinated substrates and stabilize cationic transition states.

  • Solvent Preparation: Prepare a 1:3 (v/v) mixture of HFIP and a standard organic solvent (e.g., Toluene or DCM). Note: Pure HFIP can sometimes be too acidic or polar depending on the catalyst; a co-solvent tempers this while maintaining solubility.

  • Substrate Dissolution: Add the fluorinated intermediate (1.0 equiv) to the solvent mixture at room temperature. Sonicate for 5 minutes if particulate matter remains.

  • Catalyst Addition: Add the transition metal catalyst (e.g., Pd(OAc)₂, 5 mol%) and oxidant/additives. The high ionizing power of HFIP will facilitate the generation of the active electrophilic metal species[4].

  • Reaction Execution: Stir at the required temperature (often lower than traditional methods due to HFIP's rate-accelerating properties).

  • Workup: HFIP is highly volatile (bp 58.2 °C) and can be easily recovered via rotary evaporation, leaving the crude product for standard column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling in Aqueous Micellar Media (TPGS-750-M)

This self-validating system uses the lipophilic Vitamin E core of TPGS-750-M to naturally sequester hydrophobic fluorinated aryl halides, driving high local concentrations of reactants[5][7].

  • Surfactant Preparation: Dissolve 2.0 g of TPGS-750-M in 100 mL of degassed HPLC-grade water. Stir at 40 °C until a clear, homogeneous solution forms, indicating micelle self-assembly[6].

  • Reaction Setup: To a reaction vial, add the insoluble fluorinated aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).

  • Base Addition: Add an aqueous-compatible base (e.g., Et₃N or K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the 2 wt% TPGS-750-M solution (typically 0.5 M relative to the limiting reagent).

  • Reaction Execution: Stir vigorously (≥1000 rpm) at room temperature. Critical Causality Note: High shear is strictly required to facilitate the dynamic exchange of substrates and products between the micellar nanoreactors and the aqueous bulk[5].

  • Workup: Perform an "in-flask" extraction using a minimal amount of an environmentally benign organic solvent (e.g., EtOAc or 2-MeTHF). The product partitions into the organic layer, while the TPGS-750-M remains in the aqueous layer and can be recycled for subsequent runs[8].

References

  • Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis. Nature Communications.[Link]

  • HFIP in Organic Synthesis. PubMed - NIH.[Link]

  • HFIP in Organic Synthesis. Chemical Reviews - ACS Publications.[Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. MDPI.[Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. PMC - NIH.[Link]

  • Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. ACS GCIPR.[Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Organofluorine chemistry. Wikipedia.[Link]

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Technical Support Center: Minimizing Byproduct Formation in Piperidone Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2][3] However, the direct fluorination of piperidones, key intermediates in these syntheses, is frequently plagued by the formation of undesirable byproducts. This guide provides in-depth troubleshooting strategies and field-proven protocols to help you navigate these challenges, minimize side reactions, and maximize the yield of your desired fluorinated piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect during the electrophilic fluorination of an N-protected piperidone?

A1: During the α-fluorination of a piperidone, which typically proceeds through an enol or enolate intermediate, you can anticipate three primary classes of byproducts:

  • Over-fluorinated Products: The most common issue is the formation of the α,α-difluoropiperidone. This occurs when the initially formed mono-fluorinated product reacts again with the fluorinating agent.[4][5] In some cases, the mono-fluorinated ketone can be more reactive than the starting material, exacerbating the problem.[6]

  • Elimination Products: Formation of an α,β-unsaturated piperidone (an enone or tetrahydropyridine) can occur, particularly at elevated temperatures or with certain reagents like DAST (diethylaminosulfur trifluoride), which is more commonly used for deoxyfluorination but can promote elimination.[7] This side reaction involves the loss of HF from the desired product.

  • Regioisomers: For unsymmetrical piperidones (e.g., substituted at the 3- or 5-position), fluorination can occur at either α-carbon, leading to a mixture of regioisomers that are often difficult to separate.[8][9][10] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How does my choice of electrophilic fluorinating agent affect byproduct formation?

A2: The two most common N-F electrophilic fluorinating agents are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). Their reactivity profiles are distinct and should be chosen based on your substrate and desired outcome.[11][12]

  • Selectfluor®: This is a highly reactive and powerful fluorinating agent.[13] Its high reactivity is advantageous for less reactive ketones but also increases the risk of over-fluorination.[6][14] It is generally stable, easy to handle, and soluble in polar solvents like acetonitrile.[11]

  • NFSI (N-Fluorobenzenesulfonimide): NFSI is a milder and more selective reagent compared to Selectfluor®.[11] This reduced reactivity can be a significant advantage when trying to achieve mono-fluorination and avoid byproducts with sensitive substrates.[4][15]

The choice is a trade-off: Selectfluor® offers higher power, which may be necessary for difficult substrates, while NFSI provides greater control and selectivity, often leading to cleaner reactions.

Q3: What is the role of the N-protecting group in controlling the reaction?

A3: The N-protecting group is not just a passive spectator; it critically influences the piperidine ring's conformation and the electronic properties of the system.

  • Conformational Effects: The steric bulk and electronic nature of the protecting group can alter the conformational equilibrium of the piperidine ring. This can influence which α-proton is more accessible for deprotonation, thereby affecting regioselectivity. Studies have shown that N-protecting groups play a major role in the axial/equatorial preference of fluorine atoms on the ring, which is governed by a combination of hyperconjugation, charge-dipole interactions, and solvation effects.[16]

  • Electronic Effects: An electron-withdrawing protecting group (e.g., Boc, Cbz) decreases the electron density of the nitrogen and the overall ring system. This can make enolate formation more difficult, potentially requiring stronger bases or harsher conditions, which in turn might lead to more side reactions. Conversely, an electron-donating group could facilitate enolate formation but might also lead to other unforeseen reactivity.

Q4: My reaction is showing low conversion and a complex mixture of products. Where do I start troubleshooting?

A4: A complex reaction mixture with low conversion points to several potential issues, including reagent decomposition, insufficient reactivity, or competing reaction pathways. A systematic approach is crucial.

G start Low Conversion & Complex Mixture check1 Verify Reagent Quality & Anhydrous Conditions start->check1 check2 Assess Base/Catalyst Compatibility check1->check2 Reagents OK solution1 Use fresh, verified reagent. Ensure dry solvents/glassware. check1->solution1 Moisture or degradation suspected check3 Evaluate Temperature & Reaction Time check2->check3 Base OK solution2 Screen alternative bases (e.g., NaHMDS, KHMDS) or catalysts. check2->solution2 Base may be the issue check4 Re-evaluate Fluorinating Agent & Solvent check3->check4 Conditions OK solution3 Start at low temp (-78°C). Monitor closely by TLC/LCMS and quench upon SM consumption. check3->solution3 Kinetics may be poorly controlled solution4 Try a milder (NFSI) or stronger (Selectfluor®) agent. Screen solvents. check4->solution4 Inherent reactivity problem

Caption: General troubleshooting workflow for fluorination.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Over-fluorination (Formation of α,α-difluoropiperidone)
  • Symptoms: Your primary analytical tool (Mass Spectrometry, NMR) shows a significant peak corresponding to the addition of two fluorine atoms (M+36 for difluoro vs M+18 for monoflouro). ¹⁹F NMR will show a single environment for the gem-difluoro group, while ¹³C NMR will show a characteristic triplet for the CF₂ carbon.

  • Root Causes & Mechanistic Explanation: Over-fluorination occurs when the rate of fluorination of the mono-fluorinated product is competitive with or faster than the fluorination of the starting material. This is often driven by:

    • Excess Fluorinating Agent: Using more than one equivalent of the N-F reagent provides the opportunity for a second reaction.

    • High Reactivity: High temperatures or the use of a highly reactive agent like Selectfluor® can accelerate the second fluorination.[13]

    • Increased Enolization: The first fluorine atom, being electron-withdrawing, can increase the acidity of the remaining α-proton, facilitating the formation of the second enolate and subsequent fluorination.[5][17]

  • Strict Stoichiometric Control: The simplest solution is to limit the amount of the fluorinating agent.

  • Lower Reaction Temperature: Reducing the temperature slows down the reaction rates, often enhancing the selectivity for the initial fluorination.[4][6]

Parameter Condition A (Problematic) Condition B (Optimized) Outcome
Fluorinating AgentSelectfluor® (1.5 eq.)Selectfluor® (1.05 eq.)Reduced excess reagent
TemperatureRoom Temperature (25°C)-40°C to -20°CFavors kinetic product
Typical Result 45% Monofluoro, 40% Difluoro85% Monofluoro, <5% DifluoroGreatly improved selectivity
Table 1: Effect of Stoichiometry and Temperature on Selectivity for Monofluorination.
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected piperidone (1.0 eq.) in anhydrous acetonitrile (to 0.1 M).

  • Cooling: Cool the stirred solution to -40°C using an acetonitrile/dry ice bath.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cold piperidone solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at -40°C. Monitor the consumption of the starting material every 30 minutes using TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Desired Pathway cluster_1 Byproduct Pathway Piperidone Piperidone Enolate1 Enolate1 Piperidone->Enolate1 Base Monofluoro Monofluoro Enolate1->Monofluoro + 'F+' (1.0 eq) Enolate2 Enolate2 Monofluoro->Enolate2 Base Difluoro Difluoro Enolate2->Difluoro + 'F+' (excess)

Caption: Competing pathways for mono- vs. di-fluorination.

Problem 2: Formation of α,β-Unsaturated Piperidone (Enone) Byproduct
  • Symptoms: You observe a byproduct with a mass of M-20 (loss of HF). ¹H NMR will show characteristic signals in the olefinic region (5-7 ppm).

  • Root Causes & Mechanistic Explanation: This byproduct arises from the elimination of hydrogen fluoride (HF) from the desired α-fluoropiperidone. This process is favored by:

    • Excess Base: A strong base present after the fluorination step can abstract the proton at the β-position, leading to E2 elimination.

    • High Temperatures: Elimination reactions are entropically favored and often accelerated by heat.

    • Lewis Acidity: Some fluorinating agents or additives can act as Lewis acids, promoting elimination.

  • Use a Buffered System: Instead of a strong base, using a buffered system or a milder base can maintain the necessary conditions for enolate formation without promoting subsequent elimination.

  • Careful Quenching: Ensure the reaction is promptly and carefully quenched at low temperature to neutralize any reactive species that could cause elimination during work-up.

G Enolate Enolate Intermediate Fluorination Fluorination (SN2-like) Enolate->Fluorination + 'F+' (Low Temp) Monofluoro Desired α-Fluoropiperidone Fluorination->Monofluoro Elimination Elimination (E2) Enone Enone Byproduct Elimination->Enone Monofluoro->Elimination Excess Base or High Temp

Caption: Competing fluorination and elimination pathways.

Problem 3: Poor Regioselectivity in Unsymmetrical Piperidones
  • Symptoms: You obtain a mixture of two or more mono-fluorinated isomers that are difficult or impossible to separate by standard chromatography.

  • Root Causes & Mechanistic Explanation: The regioselectivity of fluorination is determined by the site of enolate formation. This can be controlled by two competing factors:[8]

    • Thermodynamic Control: Under equilibrating conditions (weaker base, higher temperature), the more stable, more substituted enolate is favored, leading to fluorination at the more substituted α-carbon.

    • Kinetic Control: Under non-equilibrating conditions (strong, bulky, non-nucleophilic base like LDA, low temperature), the proton at the less sterically hindered α-carbon is abstracted faster, leading to the kinetic enolate and fluorination at the less substituted position.

When inherent selectivity is low, the most robust solution is to pre-form a specific enol equivalent, such as a silyl enol ether. This decouples the enolate formation step from the fluorination step, providing excellent regiocontrol.[7][18]

Control Method Conditions Major Product
Kinetic Enolate LDA, THF, -78°CFluorination at less substituted α-carbon
Thermodynamic Enolate NaH, THF, 25°CFluorination at more substituted α-carbon
Directed (Silyl Enol Ether) 1. Isolate desired silyl enol ether regioisomer. 2. React with Selectfluor®.Single regioisomer corresponding to the silyl enol ether.
Table 2: Regioselectivity Control in the Fluorination of an Unsymmetrical Piperidone.

Part A: Formation and Isolation of the Silyl Enol Ether

  • Preparation: In a flame-dried flask under argon, dissolve the unsymmetrical N-protected piperidone (1.0 eq.) in anhydrous THF.

  • Base Addition (for kinetic control): Cool the solution to -78°C. Add freshly prepared Lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir for 1 hour at -78°C.

  • Trapping: Add chlorotrimethylsilane (TMSCl) (1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up & Purification: Quench with a saturated NaHCO₃ solution. Extract with pentane, wash the organic layers with water and brine, dry (Na₂SO₄), and concentrate. Purify immediately by flash chromatography or distillation to isolate the desired silyl enol ether regioisomer.

Part B: Fluorination

  • Preparation: Dissolve the purified silyl enol ether (1.0 eq.) in anhydrous acetonitrile.

  • Reaction: Add Selectfluor® (1.1 eq.) in one portion at room temperature.

  • Monitoring & Work-up: Stir and monitor by TLC. Upon completion, quench with water, extract with ethyl acetate, wash, dry, and concentrate as described in Protocol 1.1. This will yield a single major regioisomer of the α-fluoropiperidone.

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control k_ketone Unsymmetrical Piperidone k_enolate Less Substituted (Kinetic) Enolate k_ketone->k_enolate LDA, -78°C k_product Product A k_enolate->k_product + 'F+' t_ketone Unsymmetrical Piperidone t_enolate More Substituted (Thermodynamic) Enolate t_ketone->t_enolate NaH, RT (equilibration) t_product Product B t_enolate->t_product + 'F+'

Caption: Kinetic vs. Thermodynamic enolate formation.

Advanced Strategies for Minimizing Byproducts

  • Flow Chemistry: Performing fluorinations in a continuous flow microreactor offers superior control over reaction parameters like temperature, pressure, and mixing.[19] This enhanced control can significantly improve selectivity and minimize byproduct formation. Furthermore, it allows for the safe handling of hazardous reagents and the potential for safer scale-up.[20][21]

  • Catalytic Enantioselective Fluorination: For generating chiral fluorinated piperidones, organocatalytic methods have emerged as a powerful strategy. Chiral catalysts, such as primary amines derived from Cinchona alkaloids, can form a chiral enamine intermediate with the piperidone.[15] This intermediate then reacts with an electrophilic fluorine source like NFSI. The catalyst controls the facial selectivity of the fluorination, leading to high enantioselectivity, and can also impart high regioselectivity, often favoring the less substituted α-position.[22]

References

  • H. N. G. Al-Masum, M. S. Islam, and M. A. Ali, "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation," ACS Catalysis, 2020.

  • BenchChem, "Technical Support Center: Regioselective Fluorination of Asymmetric Ketones," BenchChem, 2025.

  • B. Barron et al., "A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition," Organic Letters, 2024.

  • B. Barron et al., "A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition," Organic Letters, 2024.

  • J. M. Buccafusca et al., "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles," ACS Publications, N/A.

  • M. J. T. Edgar et al., "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference," Angewandte Chemie International Edition, 2020.

  • S. Dutta et al., "Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones," Organic Letters, 2025.

  • BenchChem, "A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field," BenchChem, 2025.

  • M. D. G. O'Donovan et al., "A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition," ResearchGate, 2024.

  • J. B. J. P. A. G. G. van den Hoven, "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations," Scientific Update, 2019.

  • Various Authors, "Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF," ResearchGate, N/A.

  • BenchChem, "Troubleshooting guide for the fluorination of pyridinyl ethanone," BenchChem, 2025.

  • T. J. O. T. Lozada, "Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF 4 ) and Dialkylamines in Continuous Flow Mode," ACS Publications, 2024.

  • A. A. F. A. Mohy-Ud-Din, "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones," Organic Letters, 2020.

  • BenchChem, "A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)," BenchChem, 2025.

  • H. N. C. Wong et al., "Regioselective α-Alkylation of Ketones with Alkyl Chlorides and Fluorides via Highly Nucleophilic Magnesium Enamides," ResearchGate, 2025.

  • BenchChem, "Technical Support Center: Overcoming Side Reactions in Fluorination," BenchChem, 2025.

  • S. Dutta et al., "Synthetic Strategy for Unsymmetrical α-Fluoro-α'-aryl Ketones," PubMed, 2025.

  • Chemistry Stack Exchange, "Electrophilic fluorination power: selectfluor vs NFSI," Chemistry Stack Exchange, 2024.

  • J. T. Lowe et al., "Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions," Chemical Reviews, 2016.

  • A. B. M. S. Uddin et al., "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope," MDPI, 2025.

  • J. M. R. Narayanam et al., "Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination," Journal of the American Chemical Society, 2013.

  • M. A. T. H. E. I. S. D. A. V. I. D. et al., "Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors," PubMed, 2014.

  • Various Authors, "Preparation of all-cis-(multi)fluorinated piperidines by the...," ResearchGate, N/A.

  • Various Authors, "Development of fluorination methods using continuous-flow microreactors," ResearchGate, 2025.

  • Various Authors, "Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents," AIR Unimi, N/A.

  • S. P. G. G. G. P. R. et al., "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery," The Journal of Organic Chemistry, 2020.

  • D. A. H. E. R. et al., "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings," N/A, N/A.

  • D. A. H. E. R. et al., "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings," SciSpace, N/A.

  • P. Kim and D. W. C. MacMillan, "Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones," Journal of the American Chemical Society, 2011.

  • T. Umemoto, "Development of N-F fluorinating agents and their fluorinations: Historical perspective," Journal of Fluorine Chemistry, 2016.

  • E. M. M. de la Torre and M. A. Sierra, "Pauson–Khand reaction of fluorinated compounds," Beilstein Journal of Organic Chemistry, 2020.

  • M. T. G. G. G. O. B. R. I. E. N. et al., "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles," Beilstein Journal of Organic Chemistry, 2010.

  • M. J. C. H. E. N. et al., "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations," DSpace@MIT, 2021.

  • The Nairoukh Research Group, "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference," The Nairoukh Research Group, 2023.

  • Various Authors, "The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases," ResearchGate, 2021.

  • Reddit, "Electrophilic fluorination of ketones with Selectfluor," Reddit, 2025.

  • C. B. T. T. H. E. O. B. A. L. D. et al., "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process," Nature Communications, 2019.

  • SCIDAR, "On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents," SCIDAR, N/A.

  • Vapourtec, "Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry," Vapourtec, N/A.

  • Various Authors, "(A) Synthetic routes to α-fluoroketones from silyl enol ethers or...," ResearchGate, N/A.

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Validation & Comparative

Spectral Characterization of 4,4-Difluoro-1-(2-nitrophenyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate a molecule's lipophilicity, metabolic stability, and basicity. 4,4-Difluoro-1-(2-nitrophenyl)piperidine represents a highly specialized building block where the gem-difluoro substitution on the piperidine ring dramatically lowers the basicity of the amine nitrogen via strong inductive electron withdrawal. Concurrently, the ortho-nitrophenyl group provides a versatile functional handle (e.g., for reduction to an aniline) while introducing significant steric and electronic constraints.

To properly utilize this compound, researchers must be able to unequivocally confirm its structure and purity. This guide provides an objective, comparative spectral characterization of 4,4-Difluoro-1-(2-nitrophenyl)piperidine against its fundamental substructure analogs: 1-(2-nitrophenyl)piperidine [1] and 4,4-difluoropiperidine [2]. By analyzing the causality behind the chemical shifts and fragmentation patterns, this guide establishes a robust, self-validating analytical framework for structural elucidation.

Analytical Workflow & Logic

The structural validation of fluorinated arylamines requires an orthogonal analytical approach. Relying solely on Mass Spectrometry (MS) is insufficient, as it cannot differentiate positional isomers of the fluorine atoms. Therefore, a multi-modal workflow combining Multinuclear NMR ( 1 H, 13 C, 19 F), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) is mandatory.

AnalyticalWorkflow cluster_methods Analytical Techniques cluster_data Data Output Sample 4,4-Difluoro-1- (2-nitrophenyl)piperidine NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR IR FT-IR (ATR) Spectroscopy Sample->IR MS LC-HRMS (ESI+ Mode) Sample->MS NMR_Data Scalar Coupling & Chemical Shifts NMR->NMR_Data IR_Data Vibrational Modes (C-F, NO2) IR->IR_Data MS_Data Exact Mass & Fragments MS->MS_Data Validation Cross-Validated Structural Profile NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Fig 1. Multi-modal analytical workflow for the structural validation of the target compound.

Comparative Spectral Analysis

To objectively evaluate the spectral signature of 4,4-Difluoro-1-(2-nitrophenyl)piperidine, we must isolate the effects of the gem-difluoro group and the ortho-nitrophenyl group by comparing it to its non-fluorinated and non-arylated alternatives.

Quantitative Data Comparison

The following table summarizes the key spectral markers, demonstrating how the distinct functional groups perturb the electronic environment of the molecule.

Spectral Feature4,4-Difluoro-1-(2-nitrophenyl)piperidine (Target)1-(2-nitrophenyl)piperidine (Alternative 1)4,4-Difluoropiperidine (Alternative 2)
19 F NMR Shift ~ -95.0 ppm (s)N/A~ -98.5 ppm (s)
13 C NMR (C4) ~ 121.0 ppm (t, 1JCF​ ≈ 241 Hz)~ 24.5 ppm (s)~ 122.5 ppm (t, 1JCF​ ≈ 240 Hz)
1 H NMR (H3/H5) ~ 2.20 ppm (tt, 3JHF​ ≈ 14 Hz)~ 1.60 ppm (m)~ 2.05 ppm (tt, 3JHF​ ≈ 14 Hz)
FT-IR Key Bands 1525 cm −1 (NO 2​ ), 1110 cm −1 (C-F)1520 cm −1 (NO 2​ ), No C-F bandNo NO 2​ band, 1105 cm −1 (C-F)
HRMS [M+H] + m/z 243.0945m/z 207.1133m/z 122.0781
Multinuclear NMR: Decoding Causality and Scalar Coupling

The most definitive proof of the 4,4-difluoropiperidine architecture lies in the scalar coupling network observed in the 13 C and 1 H NMR spectra[3].

  • 19 F NMR: The two fluorine atoms are chemically equivalent but magnetically distinct in a rigid chair conformation. However, at room temperature, rapid ring-flipping averages their environment, resulting in a single sharp peak around -95 ppm.

  • 13 C NMR ( 1J and 2J Couplings): The highly electronegative fluorine atoms withdraw electron density from the C4 carbon via the σ -bond network. This massive inductive effect deshields C4, shifting it from ~24.5 ppm (in the non-fluorinated analog[4]) to ~121.0 ppm. Furthermore, the 1JCF​ coupling splits this signal into a massive triplet ( J ≈ 241 Hz). The adjacent C3 and C5 carbons also experience a 2JCF​ coupling, appearing as triplets ( J ≈ 25 Hz) near 32 ppm.

  • 1 H NMR Deshielding: The ortho-nitro group exerts a powerful electron-withdrawing effect via resonance and induction. This deshields the aromatic protons (shifting them to the 7.0–7.8 ppm range) and restricts the rotation of the C-N bond. Consequently, the α -protons (H2/H6) of the piperidine ring may appear slightly broadened or shifted downfield (~3.1 ppm) compared to the unsubstituted 4,4-difluoropiperidine.

NMRCoupling CF2 gem-Difluoro Group (C4) 19F: ~ -95 ppm C4 C4 Carbon 13C: ~121 ppm | 1J_CF ≈ 240 Hz CF2->C4 1-Bond (1J) C3_C5 C3 & C5 Carbons 13C: ~32 ppm | 2J_CF ≈ 25 Hz CF2->C3_C5 2-Bond (2J) H3_H5 H3 & H5 Protons 1H: ~2.1 ppm | 3J_HF ≈ 14 Hz CF2->H3_H5 3-Bond (3J)

Fig 2. Scalar coupling network induced by the gem-difluoro group in the piperidine ring.
FT-IR and HRMS Profiling

FT-IR Spectroscopy: The non-fluorinated 1-(2-nitrophenyl)piperidine exhibits strong asymmetric and symmetric N-O stretching vibrations at ~1520 cm −1 and ~1350 cm −1 , respectively. In the target compound, these bands are preserved, but a dominant, broad C-F stretching band emerges between 1050 and 1150 cm −1 , confirming the fluorination.

High-Resolution Mass Spectrometry (HRMS): The basic tertiary amine is readily protonated, making Positive Electrospray Ionization (ESI+) the logical choice. The target molecule yields an exact mass [M+H] + of 243.0945. A key diagnostic fragmentation pathway involves the neutral loss of HF (-20 Da) and the loss of the NO 2​ radical (-46 Da), which is absent in the 4,4-difluoropiperidine alternative.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to rule out instrumental artifacts or sample degradation.

Protocol A: Multinuclear NMR Acquisition

Causality Check: Chloroform-d (CDCl 3​ ) is selected because it solubilizes lipophilic piperidines and provides a secondary internal reference (7.26 ppm) to validate the primary TMS standard.

  • Sample Preparation: Dissolve 15 mg of 4,4-Difluoro-1-(2-nitrophenyl)piperidine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning (Self-Validation): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ . Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies to ensure maximum sensitivity and accurate pulse lengths.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) = 2s.

    • 13 C NMR: 512 scans, D1 = 3s (extended delay ensures accurate integration of the quaternary C4 carbon, which relaxes slowly).

    • 19 F NMR: 32 scans, D1 = 2s.

  • Processing: Phase and baseline correct all spectra. Calibrate the 1 H and 13 C chemical shifts to the internal TMS peak (0.00 ppm).

Protocol B: FT-IR (ATR Method)

Causality Check: Attenuated Total Reflectance (ATR) is chosen over KBr pellets to prevent potential moisture absorption (which masks the 3000 cm −1 region) and to preserve the crystalline integrity of the sample.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm −1 resolution) to capture and subsequently subtract atmospheric H 2​ O and CO 2​ signals.

  • Sample Application: Place 2-3 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact with the diamond surface.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Verify the presence of the sharp NO 2​ stretch (~1525 cm −1 ) and the broad C-F stretch (~1110 cm −1 ).

Protocol C: LC-HRMS (ESI+ Mode)

Causality Check: A solvent blank is run immediately prior to the sample to establish a baseline and definitively rule out column carryover from previous analyses.

  • Calibration: Infuse a standard tuning mix (e.g., sodium formate) to calibrate the TOF/Orbitrap mass analyzer. Validate that the mass error is < 5 ppm.

  • Blank Run: Inject 2 μ L of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) and run the full gradient to establish the baseline.

  • Sample Run: Inject 2 μ L of a 1 μ g/mL sample solution (in Methanol). Utilize a C18 column with a 10-minute gradient (5% to 95% Acetonitrile).

  • Data Extraction: Extract the ion chromatogram for m/z 243.0945. Analyze the MS/MS spectra for the diagnostic loss of HF (m/z 223.088).

References

  • PubChem. "1-(2-Nitrophenyl)piperidine | C11H14N2O2 | CID 225457". National Center for Biotechnology Information. URL:[Link]

  • MDPI. "Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe". Molecules. URL:[Link]

  • ResearchGate. "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides". Molecules. URL: [Link]

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interpreting 13C NMR spectra of substituted piperidines

The Core Challenge: Conformational Dynamics and the γ -Gauche Effect

Before comparing software, we must understand the physical reality of the molecule. The ¹³C NMR spectrum of a substituted piperidine at room temperature is not a snapshot of a single structure; it is a population-weighted average of all accessible conformers[3].

The most critical phenomenon dictating piperidine ¹³C chemical shifts is the γ -gauche effect (steric compression). When a substituent (e.g., a methyl group) occupies an axial position, its electron cloud sterically compresses against the axial protons of the γ -carbons (C3/C5 relative to an N-substituent, or C4/C6 relative to a C2-substituent)[2][4]. This compression increases electron density around the γ -carbon nuclei, shielding them and driving their ¹³C NMR signals upfield by approximately 5 to 7 ppm compared to the equatorial isomer[5].

Because the free energy barrier for nitrogen inversion and chair-chair interconversion is low (approx. 6.2 kcal/mol)[1], any prediction methodology that relies strictly on 2D topological connectivity will fundamentally fail to capture these 3D stereoelectronic nuances[6][7].

Comparison of ¹³C NMR Prediction Methodologies

We evaluate three primary tiers of NMR prediction tools based on their algorithmic approach to handling piperidine stereochemistry.

Tier 1: Empirical & Database Software (ACD/Labs vs. ChemDraw)

These tools rely on Hierarchical Organization of Spherical Environments (HOSE) codes and basic neural networks trained on massive databases of experimental spectra[8].

  • ChemDraw NMR Predictor: Utilizes standard lookup tables. While excellent for quick structural sanity checks, it is fundamentally a 2D tool. It struggles to differentiate between complex diastereomers or conformers where the γ -gauche effect dominates[6][7].

  • ACD/Labs NMR Predictors: Employs a dual-algorithm approach (HOSE codes + Neural Networks)[8]. It is generally more robust than ChemDraw for heterocycles because its heuristic engine implicitly accounts for common stereochemical patterns found in its training data, achieving higher accuracy for standard benzenic and heterocyclic scaffolds[7][8].

Tier 2: Quantum Mechanical (DFT-GIAO) Calculations

Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbital (GIAO) calculations represents the gold standard[3][9]. Instead of querying a database, DFT calculates the exact magnetic shielding tensor of each carbon atom based on its local electron density[9]. Because DFT requires 3D coordinates, it explicitly accounts for axial/equatorial orientations and solvent effects (via SMD models)[3].

Tier 3: 3D Graph Neural Networks (GNNs)

The latest advancement bridges the speed of empirical tools with the accuracy of DFT. Models like CASCADE utilize 3D Graph Neural Networks trained via transfer learning on both QM calculations and experimental datasets[10]. By accepting 3D conformer ensembles as input, GNNs recognize spatial crowding (the γ -gauche effect) and predict ¹³C shifts in seconds[10].

Quantitative Performance Summary
MethodologyCore AlgorithmConformer AwarenessAverage ¹³C RMSESpeed / CostBest Use Case
ChemDraw v23 HOSE CodesNone (2D Topology)~3.4 ppm[8]< 1 sec (Low)Quick structural drafting
ACD/Labs v11+ HOSE + Neural NetLimited (Heuristic)~1.8 ppm[8]< 1 sec (Low)Routine bench assignments
3D GNN (CASCADE) Graph Neural NetHigh (3D Input)~1.5 ppm[10]Seconds (Medium)High-throughput stereochemistry
DFT-GIAO Quantum MechanicsAbsolute (Boltzmann)~1.2 - 1.5 ppm[10]Days (High)Complex/novel drug scaffolds

Workflow Visualization

GInputSubstituted Piperidine(2D SMILES or 3D Structure)EmpiricalEmpirical / Database(ACD/Labs, ChemDraw)Input->Empirical 2D TopologyGNN3D Graph Neural Networks(Cascade, ML Models)Input->GNN 3D ConformersDFTQuantum Mechanics(DFT-GIAO)Input->DFT 3D ConformersFastFast, ~1.8-3.4 ppm RMSEIgnores complex dynamicsEmpirical->FastMediumReal-time, ~1.5 ppm RMSEDFT-level accuracyGNN->MediumSlowDays/Weeks, ~1.5 ppm RMSEGold StandardDFT->Slow

Figure 1: Logical relationship and performance comparison of 13C NMR prediction methodologies.

Experimental Protocol: A Self-Validating DFT-GIAO Workflow

To achieve maximum trustworthiness when assigning the stereochemistry of a novel substituted piperidine, empirical tools are insufficient. You must build a self-validating DFT workflow. The causality here is critical: because the NMR timescale is slower than the piperidine chair flip, the experimental spectrum is an average. Therefore, your computational protocol must calculate the energies of all conformers and average their predicted spectra using Boltzmann statistics[3].

Step-by-Step Methodology:

  • Conformational Sampling:

    • Action: Generate a comprehensive conformational ensemble using a molecular mechanics search algorithm (e.g., CREST or MacroModel).

    • Rationale: Ensures both the global minimum (often the equatorial chair) and low-energy local minima (axial chairs, twist-boats) are identified.

  • Geometry Optimization & Energy Filtering:

    • Action: Optimize the geometries of all conformers within a 5.0 kcal/mol window using DFT at the M06-2X/def2-SVP level of theory[3].

    • Rationale: The M06-2X functional is heavily parameterized to capture non-covalent interactions, accurately modeling the 1,3-diaxial repulsions that dictate piperidine conformer populations. Discard conformers > 3.0 kcal/mol above the global minimum, as their Boltzmann population at 298 K will be negligible (< 0.5%).

  • GIAO Magnetic Shielding Calculation:

    • Action: Calculate the isotropic magnetic shielding tensors ( σ ) for the remaining conformers using the GIAO method at the mPW1PW91/6-311+G(d,p) level, incorporating the SMD solvation model matching your NMR solvent (e.g., Chloroform)[3][9].

  • Boltzmann Averaging:

    • Action: Calculate the relative Gibbs free energy ( ΔG ) for each conformer. Weight the calculated shielding tensors according to the Boltzmann distribution: Pi​=∑e−ΔGj​/RTe−ΔGi​/RT​ .

  • Linear Scaling and DP4+ Analysis (Self-Validation):

    • Action: Convert the Boltzmann-averaged shielding tensors ( σ ) to chemical shifts ( δ ) using empirically derived linear scaling factors ( δ=intercept−slope×σ )[11].

    • Validation: Compare the scaled predictions against your experimental data using the DP4+ statistical framework. DP4+ calculates the probability that your proposed stereoisomer is correct based on the error distribution of the ¹³C and ¹H shifts. A DP4+ probability > 95% serves as a self-validating confirmation of the structure.

GStep11. Conformer Sampling(Molecular Mechanics / CREST)Step22. Geometry Optimization(e.g., M06-2X/def2-SVP)Step1->Step2Step33. Energy Filtering(Keep conformers < 3 kcal/mol)Step2->Step3Step44. GIAO NMR Calculation(e.g., mPW1PW91/6-311+G(d,p) SMD)Step3->Step4Step55. Boltzmann Averaging(Based on relative free energies)Step4->Step5Step66. Linear Scaling(Correct systematic errors)Step5->Step6

Figure 2: Step-by-step workflow for the self-validating DFT-GIAO 13C NMR prediction protocol.

Conclusion & Recommendations

For routine verification of simple, rigid piperidines, ACD/Labs provides the best balance of speed and heuristic accuracy, outperforming basic 2D predictors like ChemDraw[7][8]. However, when assigning the relative stereochemistry of highly substituted piperidines where the γ -gauche effect creates ambiguity, researchers must abandon 2D predictors.

For high-throughput drug discovery, emerging 3D GNNs (like CASCADE) offer an incredible paradigm shift, delivering DFT-level accuracy in fractions of a second[10]. For definitive structural proof—especially for patent filings or natural product total synthesis—the DFT-GIAO Boltzmann-weighted protocol remains the uncompromising gold standard[3][9].

References

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Publications.
  • Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. NREL.
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? NIH (PMC).
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. NIH (PMC).
  • Stereochemical Peculiarities of the Products of Condensation of Piperidine-4-one with Aromatic Aldehydes. Semantic Scholar.
  • Piperidine - Ring Conformation and NMR Spectroscopy. Grokipedia.
  • 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: Steric and Electronic Effects. Benchchem.
  • R=H,OH,OAC - Conformation and Gamma-Gauche Effect. CLOCKSS.
  • How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit (r/chemistry).
  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? ResearchGate.
  • DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI.

The 4,4-Difluoropiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine moiety remains a privileged scaffold, found in a significant number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile building block. However, the drive to optimize drug properties continually pushes for innovative modifications. The introduction of fluorine, particularly as a gem-dinal difluoride at the 4-position of the piperidine ring, has emerged as a powerful strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4,4-difluoropiperidine analogs, offering insights into their performance against various biological targets and providing the experimental context for these findings.

The Bioisosteric Impact of 4,4-Difluorination: More Than Just a Hydrogen Mimic

The replacement of two hydrogen atoms with fluorine at the C4 position of the piperidine ring is a bioisosteric substitution that extends beyond simple mimicry.[2][3] This modification imparts a unique set of properties that can be strategically leveraged in drug design.

One of the most significant effects of 4,4-difluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, a critical parameter influencing a molecule's ionization state at physiological pH, and consequently its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] For instance, a decrease in pKa can be beneficial for reducing off-target effects, such as hERG inhibition, which is a common liability for basic amines.[5]

Furthermore, the gem-difluoro group can influence the conformational preferences of the piperidine ring. While the piperidine ring typically exists in a chair conformation, the introduction of the C-F bonds can alter the torsional angles and the preference for axial versus equatorial substituents, thereby influencing how the molecule interacts with its biological target.[6] This conformational restriction can lead to an increase in binding affinity and selectivity.

Comparative Analysis of 4,4-Difluoropiperidine Analogs as GPCR Ligands

G-protein-coupled receptors (GPCRs) are a major class of drug targets, and the 4,4-difluoropiperidine scaffold has been successfully incorporated into ligands for several members of this family.[7][8]

Dopamine D4 Receptor (D4R) Antagonists

A substantial body of research has focused on the development of 4,4-difluoropiperidine analogs as selective D4 receptor antagonists, which have potential applications in the treatment of neurological and psychiatric disorders.[9][10][11]

SAR Summary:

Extensive SAR studies have revealed key structural requirements for high-affinity D4R binding within this scaffold.[12] The general structure can be divided into three key regions: the 4,4-difluoropiperidine core, a linker, and an aromatic moiety.

  • Aromatic Moiety: Substitutions on the aromatic ring significantly impact potency. For example, in a series of 3-(phenoxymethyl)piperidine analogs, electron-withdrawing groups and specific substitution patterns on the phenoxy ring were found to be crucial for high affinity.

  • Linker: The nature and length of the linker connecting the piperidine ring to the aromatic moiety are critical. Ether linkages have been shown to be favorable.

  • Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen also plays a key role in modulating affinity and other properties like CNS penetration.

Data Presentation:

CompoundAromatic SubstituentPiperidine N-SubstituentD4R Kᵢ (nM)CNS MPO Score
Analog 1 4-Fluorophenyl3-Fluoro-4-methoxybenzyl5.5>4
Analog 2 3,4-Difluorophenyl3-Fluoro-4-methoxybenzyl2.7>4
Analog 3 4-CyanophenoxyImidazo[1,5-a]pyrimidine1.7>5
Analog 4 4-Cyano-3-fluorophenoxyImidazo[1,5-a]pyrimidine21>5
Analog 5 3-FluorophenoxyImidazo[1,2-a]pyridine85>4

Table 1: Comparative SAR data for a series of 4,4-difluoropiperidine-based D4 receptor antagonists. Data compiled from publicly available research.[12]

Experimental Workflow: Dopamine Receptor Binding Assay

The determination of binding affinity (Kᵢ) is a cornerstone of SAR studies. A common method is the competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing D4 receptors incubation Incubate membranes, radioligand, and competitor prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [³H]spiperone) prep_radioligand->incubation prep_competitor Prepare competitor (test compound) dilutions prep_competitor->incubation filtration Separate bound from free radioligand via filtration incubation->filtration quantification Quantify bound radioactivity (scintillation counting) filtration->quantification analysis Calculate IC₅₀ and Kᵢ values quantification->analysis

Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for D4 Receptor

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: [³H]Spiperone (a non-selective dopaminergic ligand) at a final concentration equal to its Kd for the D4 receptor.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 antagonist (e.g., haloperidol).

    • Test Compounds: A serial dilution of the 4,4-difluoropiperidine analogs.

    • Cell Membranes: Membranes prepared from cells stably expressing the human D4 receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filtermats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Antagonists

The 4,4-difluoropiperidine scaffold has also been explored for the development of histamine H3 receptor antagonists, which are of interest for treating cognitive disorders and other neurological conditions.[13]

While detailed public SAR data for 4,4-difluoropiperidine-based H3 antagonists is less abundant than for D4 antagonists, the general principles of targeting this receptor with piperidine-containing scaffolds apply. Key interactions often involve a basic nitrogen atom in the piperidine ring and appropriate hydrophobic and hydrogen-bonding interactions with the receptor binding pocket.[14] The modulation of pKa by the gem-difluoro group can be particularly advantageous in optimizing the binding and pharmacokinetic properties of H3 antagonists.

Comparative Advantage of 4,4-Difluoropiperidine:

Compared to non-fluorinated piperidine analogs, the 4,4-difluoropiperidine scaffold offers the ability to fine-tune the basicity of the piperidine nitrogen. This can lead to improved selectivity and a better safety profile by reducing interactions with off-targets that have a preference for more basic amines.

4,4-Difluoropiperidine Analogs as Enzyme Inhibitors

The application of the 4,4-difluoropiperidine moiety is not limited to GPCRs. Its unique electronic and conformational properties also make it a valuable component in the design of enzyme inhibitors.[15][16]

Conceptual SAR for Enzyme Inhibitors:

The design of enzyme inhibitors often relies on mimicking the transition state of the enzymatic reaction or exploiting specific interactions within the enzyme's active site. The 4,4-difluoropiperidine scaffold can contribute to inhibitor design in several ways:

  • Modulation of Physicochemical Properties: As with GPCR ligands, the gem-difluoro group can alter the pKa and lipophilicity of the molecule, which can be crucial for optimizing cell permeability and reaching intracellular targets.

  • Conformational Rigidity: The increased rigidity of the fluorinated ring can help to pre-organize the molecule in a conformation that is favorable for binding to the enzyme's active site, thus reducing the entropic penalty of binding.

  • Novel Interactions: The polarized C-F bonds can participate in favorable electrostatic or dipole-dipole interactions with the enzyme active site that are not possible with a non-fluorinated analog.

While specific examples of 4,4-difluoropiperidine-based enzyme inhibitors with extensive SAR are not as prevalent in the public domain, the principles of rational drug design suggest that this scaffold holds significant potential in this area.[17]

Physicochemical and Pharmacokinetic Properties: A Comparative Perspective

The ultimate success of a drug candidate depends not only on its potency but also on its ADME properties. The 4,4-difluoropiperidine moiety can have a profound impact on these properties.

CNS Multi-Parameter Optimization (MPO) Score

For CNS-targeting drugs, a desirable profile of physicochemical properties is crucial for crossing the blood-brain barrier. The CNS MPO score is a widely used metric that combines several key parameters (cLogP, cLogD, molecular weight, TPSA, number of hydrogen bond donors, and pKa) into a single value to predict the "drug-likeness" of a compound for CNS applications. A higher score (typically >4) is generally considered more favorable.

The introduction of the 4,4-difluoro group can favorably impact the CNS MPO score by modulating pKa and lipophilicity, often bringing these values into a more desirable range.

Metabolic Stability

Metabolic stability is a critical parameter that determines the in vivo half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Therefore, the introduction of a gem-difluoro group at a metabolically labile position can block metabolism at that site and improve the overall metabolic stability of the compound.

Experimental Workflow: In Vitro Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_microsomes Prepare liver microsomes incubation Incubate microsomes, cofactor, and test compound at 37°C prep_microsomes->incubation prep_cofactor Prepare NADPH (cofactor) prep_cofactor->incubation prep_compound Prepare test compound solution prep_compound->incubation sampling Take samples at different time points incubation->sampling quenching Quench reaction with organic solvent sampling->quenching lcms Analyze remaining compound by LC-MS/MS quenching->lcms calculation Calculate half-life (t½) and intrinsic clearance (Clᵢₙₜ) lcms->calculation

Workflow for an in vitro microsomal stability assay.

Protocol: In Vitro Microsomal Stability Assay

  • Preparation of Reagents:

    • Incubation Buffer: Phosphate buffer (pH 7.4).

    • Liver Microsomes: Human or other species-specific liver microsomes.

    • Cofactor: NADPH regenerating system.

    • Test Compound: A solution of the 4,4-difluoropiperidine analog in a suitable solvent (e.g., DMSO).

    • Quenching Solution: Acetonitrile containing an internal standard.

  • Assay Procedure:

    • Pre-warm the incubation buffer, microsomes, and test compound to 37°C.

    • In a 96-well plate, combine the incubation buffer, microsomes, and test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Conclusion

The 4,4-difluoropiperidine scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as pKa and conformation, while also potentially improving metabolic stability, makes it an attractive alternative to the traditional piperidine ring. The extensive SAR data available for D4 receptor antagonists provides a solid foundation for the rational design of new ligands for this and other GPCRs. Furthermore, the underlying principles of its bioisosteric effects suggest broad applicability in the design of enzyme inhibitors and other therapeutic agents. As drug discovery continues to tackle increasingly challenging biological targets, the strategic incorporation of motifs like 4,4-difluoropiperidine will be crucial for developing the next generation of safe and effective medicines.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (URL: [Link])

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (URL: [Link])

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. (URL: [Link])

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. (URL: [Link])

  • Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. PubMed. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. (URL: [Link])

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). (URL: [Link])

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. (URL: [Link])

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. (URL: [Link])

  • 4,4-Difluoropiperidine. PubChem. (URL: [Link])

  • A new family of histamine H-3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series. ResearchGate. (URL: [Link])

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (URL: [Link])

  • The role of bioisosterism in modern drug design: Current applications and challenges. (URL: [Link])

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. (URL: [Link])

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. (URL: [Link])

  • Application of Bioisosteres in Drug Design. (URL: [Link])

  • Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. (URL: [Link])

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. (URL: [Link])

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (URL: [Link])

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. (URL: [Link])

  • SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. ResearchGate. (URL: [Link])

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. (URL: [Link])

  • H3 receptor antagonist. Wikipedia. (URL: [Link])

  • Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher. (URL: [Link])

  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. (URL: [Link])

  • Design of angiotensin converting enzyme inhibitors. Lasker Foundation. (URL: [Link])

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Modulating Biological Efficacy in Drug Discovery: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, off-target toxicity, or suboptimal membrane permeability. Saturated N-heterocycles, particularly piperidines, are ubiquitous in FDA-approved drugs. However, the native non-fluorinated piperidine scaffold often presents pharmacokinetic liabilities.

This technical guide provides an in-depth, objective comparison of the biological efficacy of fluorinated versus non-fluorinated piperidines. By examining the mechanistic causality behind these structural modifications, we will explore how strategic fluorine substitution transforms a problematic scaffold into a highly efficacious drug candidate.

Mechanistic Comparison: The Rationale for Fluorination

The substitution of a hydrogen atom with a fluorine atom on a piperidine ring is not merely a steric exchange; it fundamentally alters the electronic and conformational landscape of the molecule.

A. pKa Modulation and hERG Toxicity Mitigation

Non-fluorinated piperidines are strongly basic, typically exhibiting a pKa​ between 10.0 and 11.0. At physiological pH (7.4), they are almost entirely protonated. This high concentration of lipophilic cations drives unwanted binding to the hERG potassium channel via cation- π interactions, leading to severe cardiotoxicity.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). By placing a fluorine atom at the β

  • or γ -position (e.g., 3-fluoropiperidine), the basicity of the adjacent nitrogen is significantly reduced [1]. This lowers the pKa​ to a more manageable range (7.0–8.5), increasing the fraction of the neutral species at pH 7.4. Consequently, this disrupts hERG channel binding and enhances passive membrane permeability (logD).
B. Conformational Tuning and Target Binding

Non-fluorinated piperidines rapidly interconvert between chair conformations, which carries an entropic penalty upon binding to a target protein. Fluorination restricts this flexibility. Due to charge-dipole interactions (specifically the C−F⋯H−N+ interaction) and stereoelectronic hyperconjugation, fluorinated piperidines exhibit a strong "axial-F preference" [2]. This locks the piperidine ring into a rigid, predictable 3D conformation, significantly lowering the entropic cost of binding and improving overall target affinity.

C. Metabolic Stability

Cytochrome P450 (CYP450) enzymes typically target electron-rich C−H bonds, particularly those adjacent to the nitrogen atom ( α -carbons). The C−F bond is exceptionally strong (~116 kcal/mol) compared to a C−H bond (~98 kcal/mol). Fluorine substitution at metabolic "soft spots" not only blocks direct oxidation at that specific site but also sterically and electronically shields adjacent positions from enzymatic attack.

Quantitative Data Comparison

The following table summarizes the typical physicochemical and biological shifts observed when transitioning from a non-fluorinated to a fluorinated piperidine scaffold.

ParameterNon-Fluorinated Piperidine3-Fluoropiperidine3,3-DifluoropiperidineCausality / Impact
Nitrogen pKa​ ~ 10.5~ 8.5~ 6.8Inductive electron withdrawal by F lowers basicity.
logD (at pH 7.4) Low (Highly protonated)ModerateOptimalIncreased neutral fraction improves lipophilicity.
hERG Affinity ( IC50​ ) High (< 1 µM)Moderate (~ 10 µM)Low (> 30 µM)Reduced basicity disrupts cation- π binding in hERG pore.
Metabolic T1/2​ (HLM) Short (< 15 min)Extended (~ 45 min)Highly Stable (> 90 min)High C−F bond energy resists CYP450-mediated oxidation.
Conformational State Flexible (Equatorial/Axial)Rigid (Axial-F preferred)RigidCharge-dipole interactions lock the 3D geometry [2].

Visualizing the Pharmacokinetic Impact

To understand the cascading effects of fluorine substitution, the logical relationship between structural modification and biological efficacy is mapped below.

G Piperidine Non-Fluorinated Piperidine Scaffold Fluorination Fluorine Substitution (e.g., 3-Fluoro, 4-Fluoro) Piperidine->Fluorination pKa Lowered pKa (Reduced Basicity) Fluorination->pKa Conformation Conformational Tuning (Axial-F Preference) Fluorination->Conformation Metabolism Increased C-F Bond Energy (Steric/Electronic Shielding) Fluorination->Metabolism hERG Decreased hERG Cardiotoxicity pKa->hERG Permeability Improved Membrane Permeability (logD) pKa->Permeability Binding Optimized Target Binding Affinity Conformation->Binding Stability Enhanced Metabolic Stability (CYP450) Metabolism->Stability

Caption: Impact of fluorine substitution on piperidine pharmacokinetics and biological efficacy.

Experimental Workflows & Methodologies

To objectively validate the biological efficacy of these scaffolds, rigorous, self-validating experimental protocols must be utilized. Below are the standard operating procedures for assessing metabolic stability and pKa​ .

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the vulnerability of the piperidine scaffold to CYP450-mediated phase I metabolism.

Self-Validation System:

  • Positive Control: Verapamil or Testosterone (ensures microsomes are metabolically active).

  • Negative Control: Reaction without NADPH (confirms that degradation is strictly CYP450-dependent, ruling out chemical instability).

  • Internal Standard (IS): Tolbutamide (normalizes matrix effects and MS ionization fluctuations).

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 µM solution of the test compound (fluorinated vs. non-fluorinated piperidine) in 0.1 M potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, maintaining the native protonation state of the piperidine.

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH serves as the essential electron donor required for the catalytic cycle of CYP450 enzymes.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (IS). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity and extracting the remaining small molecules.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Quantify the peak area ratio of the parent compound to the IS.

  • Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ), half-life ( T1/2​ ), and intrinsic clearance ( CLint​ ).

G Step1 1. Substrate Preparation (1 µM Piperidine Cmpd) Step2 2. Microsome Incubation (Human Liver Microsomes, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 mins) Step3->Step4 Step5 5. Quenching (Add Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Remaining Parent Cmpd) Step5->Step6 Step7 7. Data Processing (Calculate Half-life & CL_int) Step6->Step7

Caption: Step-by-step workflow for assessing the metabolic stability of piperidine derivatives.

Protocol 2: pKa Determination via Potentiometric Titration

To empirically prove the reduction in basicity caused by fluorine substitution, potentiometric titration is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-3 mg of the piperidine derivative in 10 mL of a standardized 0.15 M KCl solution. Causality: The high ionic strength background ensures that activity coefficients remain constant throughout the titration.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure the piperidine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere at 25°C. Causality: The nitrogen atmosphere prevents atmospheric CO2​ from dissolving into the solution as carbonic acid, which would skew the titration curve.

  • Data Acquisition: Record the pH after each titrant addition using a glass electrode.

  • Analysis: Determine the pKa​ from the inflection point of the titration curve (where the concentration of the protonated species equals the neutral species) using Bjerrum's function.

Conclusion

The transition from a non-fluorinated piperidine to a fluorinated analog represents a masterclass in rational drug design. By leveraging the extreme electronegativity and bond strength of fluorine, medicinal chemists can systematically tune out liabilities—such as hERG toxicity and rapid metabolic clearance—while locking the molecule into a biologically active conformation. As demonstrated by the experimental workflows, these modifications yield measurable, highly reproducible improvements in biological efficacy.

References

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2024.[Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., Glorius, F. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal, 2020.[Link]

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among these scaffolds, the piperidine ring, a ubiquitous feature in many approved drugs, has been a focal point of such chemical modifications. The introduction of fluorine to the piperidine moiety can profoundly influence a molecule's conformational preferences, basicity (pKa), metabolic stability, and ultimately, its binding affinity and inhibitory mechanism against therapeutic enzyme targets.

This guide provides a comprehensive comparison of the kinetic profiles of fluorinated piperidines as inhibitors of several key enzyme classes implicated in a range of diseases. We will delve into the causality behind experimental choices in kinetic analysis, present detailed protocols for robust and self-validating assays, and explore the structure-activity relationships (SAR) that govern the inhibitory potency and selectivity of these fascinating compounds.

The Significance of Fluorine in Piperidine-Based Enzyme Inhibitors

The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—make it a powerful tool in medicinal chemistry. When appended to a piperidine ring, fluorine can:

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing the molecule's ionization state at physiological pH. This can impact its solubility, membrane permeability, and interactions with the enzyme's active site.

  • Influence Conformation: Fluorine substitution can alter the conformational equilibrium of the piperidine ring, favoring specific chair or twist-boat conformations that may be more amenable to binding with the target enzyme.

  • Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with enzyme active site residues, contributing to enhanced binding affinity.

  • Improve Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the in vivo half-life of the drug candidate.

This guide will explore these effects through the lens of kinetic analysis, providing a quantitative understanding of how fluorination impacts enzyme inhibition.

Comparative Kinetic Analysis of Fluorinated Piperidines

Here, we present a comparative analysis of fluorinated piperidines against several classes of enzymes, summarizing their inhibitory potencies and mechanisms.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

AChE is a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

A study on a series of fluorine-substituted piperidine derivatives revealed their potential as multifunctional agents for diseases associated with cholinergic dysfunction[1]. Kinetic investigations showed that while some compounds displayed competitive inhibition, others, like compound 2 , demonstrated a mixed-type inhibitory behavior against AChE[1]. Another study on N-benzylpiperidine derivatives has also highlighted the importance of steric and electronic factors in their inhibitory activity against AChE[2].

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Compound 2 (a fluorine-substituted piperidine)Acetylcholinesterase (AChE)--Mixed-type[1]
E2020 (Donepezil) Acetylcholinesterase (AChE)-Lower than derivativesMixed-type[3]
E2020 derivatives (2A1050, 2A1034) Acetylcholinesterase (AChE)-Higher than E2020Mixed-type[3]

Note: A lower IC50 or Ki value indicates a more potent inhibitor. "-" indicates data not available in the cited source.

The mixed-type inhibition observed for some fluorinated piperidines suggests that they can bind to both the free enzyme and the enzyme-substrate complex, offering a more complex and potentially more robust mode of inhibition compared to purely competitive inhibitors.

α-Glucosidase Inhibitors for Type 2 Diabetes

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia in patients with type 2 diabetes.

Research has shown that certain fluorine-substituted piperidines exhibit significant inhibitory activity against α-glucosidase. For instance, compound 4 from a synthesized series was found to be a competitive inhibitor of α-glucosidase[1]. The competitive nature of the inhibition implies that these fluorinated piperidines likely bind to the active site of the enzyme, competing with the natural substrate. The potency of these compounds was notably higher than the standard drug, acarbose[1]. The structure-activity relationship of C-2 fluorinated castanospermines, which contain a piperidine-like core, has also been explored, revealing them to be potent and specific α-glucosidase inhibitors[4].

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Compound 4 (a fluorine-substituted piperidine)α-Glucosidase--Competitive[1]
C-2 Fluorinated Castanospermine Derivatives α-GlucosidasePotent--[4]

Note: A lower IC50 or Ki value indicates a more potent inhibitor. "-" indicates data not available in the cited source.

Carbonic Anhydrase (CA) Inhibitors for Glaucoma and Cancer

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Studies on fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties have demonstrated their selective inhibition of human carbonic anhydrase II (hCA II)[5][6]. This selectivity is crucial for minimizing off-target effects, as different CA isoforms are distributed throughout the body. The inhibition constants (Ki) for these compounds against various hCA isoforms have been determined, highlighting the potential for designing isoform-selective inhibitors.

Compound/DerivativeTarget IsoformKi (nM)Reference
Fluorinated Phenyl Sulfamates hCA I53 - 415[7]
hCA II20 - 113[7]
hCA IX2.8 - 47[7]
hCA XII1.9 - 35[7]

Note: A lower Ki value indicates a more potent inhibitor.

The data shows that fluorination can lead to potent and selective inhibition of tumor-associated CA isoforms (IX and XII) over the cytosolic isoforms (I and II), which is a desirable characteristic for anticancer drug candidates.

Experimental Protocols for Kinetic Analysis

The following are detailed, step-by-step methodologies for conducting kinetic analysis of enzyme inhibition. These protocols are designed to be self-validating by including appropriate controls and data analysis steps.

Protocol 1: Kinetic Analysis of Acetylcholinesterase (AChE) Inhibition

This protocol is based on the widely used Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Fluorinated piperidine inhibitor

  • Phosphate buffer (100 mM, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated piperidine inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • To the control and inhibitor wells, add 20 µL of the appropriate concentration of the fluorinated piperidine inhibitor.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of AChE solution to all wells except the blank.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the reaction velocity against the substrate concentration at different inhibitor concentrations.

    • Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive, or mixed-type) to determine the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).

    • Alternatively, use Lineweaver-Burk or Dixon plots for graphical determination of the inhibition type and Ki.

Protocol 2: Kinetic Analysis of α-Glucosidase Inhibition

This protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.

Materials:

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Fluorinated piperidine inhibitor

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated piperidine inhibitor in a suitable solvent and make serial dilutions in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of different concentrations of the fluorinated piperidine inhibitor to the test wells. Add 50 µL of phosphate buffer to the control wells.

    • Add 50 µL of α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor.

    • Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki). Non-linear regression analysis can also be used for more accurate determination of kinetic parameters.

Visualizing Experimental Workflows and Inhibition Mechanisms

To better understand the experimental process and the underlying molecular interactions, we can use diagrams to visualize the workflows and mechanisms.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of an enzyme inhibitor.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_data Data Acquisition & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) serial_dil Serial Dilution of Inhibitor reagent_prep->serial_dil plate_setup 96-Well Plate Setup (Controls & Inhibitor Concentrations) serial_dil->plate_setup pre_inc Pre-incubation plate_setup->pre_inc reaction_init Reaction Initiation (Substrate Addition) pre_inc->reaction_init kinetic_read Kinetic Measurement (e.g., Absorbance Change) reaction_init->kinetic_read calc_v0 Calculate Initial Velocity (V₀) kinetic_read->calc_v0 plot_data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) calc_v0->plot_data det_params Determine Kinetic Parameters (Km, Vmax, Ki, Inhibition Type) plot_data->det_params

Caption: A generalized workflow for the kinetic analysis of enzyme inhibition.

Mechanisms of Enzyme Inhibition

The following diagrams illustrate the fundamental mechanisms of reversible enzyme inhibition.

Competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P + E EI->E - I

Caption: Competitive inhibitor binds only to the free enzyme.

Non-competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P + E EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Non-competitive inhibitor binds to both free enzyme and enzyme-substrate complex.

Uncompetitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) I Inhibitor (I) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P + E ESI->ES - I

Sources

Comparative Docking Studies of Piperidine-Based Inhibitors: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that rely heavily on flat, aromatic scaffolds. However, modern medicinal chemistry increasingly favors sp3-rich bioisosteres like the piperidine ring. The incorporation of this six-membered nitrogenous heterocycle increases a molecule's three-dimensionality (Fsp3 fraction), which directly correlates with improved aqueous solubility, favorable pharmacokinetic profiles, and reduced off-target toxicity[1],[2].

To objectively evaluate the performance of novel piperidine-based inhibitors, we must benchmark them against established clinical standards. In this guide, we will analyze comparative molecular docking studies targeting Acetylcholinesterase (AChE) —the primary therapeutic target for Alzheimer's disease (AD)[3]. By comparing the benchmark drug Donepezil against next-generation piperidine derivatives, we will decode the structural causality behind their binding affinities and outline a self-validating computational workflow for your own discovery pipelines.

Pathophysiological Context: The Dual-Site Inhibition Strategy

In the context of Alzheimer's disease, the cholinergic hypothesis posits that cognitive decline is driven by the rapid depletion of the neurotransmitter acetylcholine (ACh) by the AChE enzyme[4].

The active site of human AChE is not a simple surface pocket; it is a deep, narrow gorge (approximately 20 Å deep). It features two distinct binding regions:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge (featuring Trp86), responsible for the actual hydrolysis of ACh[5].

  • Peripheral Anionic Site (PAS): Located at the entrance of the gorge (featuring Trp279 and Tyr70). Crucially, ligand binding at the PAS not only blocks substrate entry but also prevents AChE-induced amyloid-beta (Aβ) aggregation[5].

The most successful piperidine-based inhibitors, such as Donepezil, are "dual-site" inhibitors that span the entire length of this gorge.

Pathway ACh Acetylcholine (ACh) Receptor Cholinergic Receptors (Cognitive Function) ACh->Receptor Activates AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolyzed by Metabolites Choline + Acetate (Signal Termination) AChE->Metabolites Catalyzes into Piperidine Piperidine Inhibitors (e.g., Donepezil) Piperidine->AChE Blocks CAS & PAS

Caption: Cholinergic signaling pathway and the dual-site inhibitory mechanism of piperidine derivatives.

Quantitative Analysis: Benchmarking Piperidine Derivatives

To evaluate the efficacy of structural modifications, we compare the in silico binding energies and in vitro inhibitory concentrations (IC50) of Donepezil against recently synthesized piperidine hybrids.

The data below illustrates how modifying the functional groups attached to the piperidine core alters binding stability and enzyme inhibition.

Compound ClassTarget ReceptorBinding Energy (kcal/mol)IC50 ValueKey Mechanistic Interactions
Donepezil (Clinical Benchmark) AChE (PDB: 4EY7)-11.700.60 µMπ-π stacking (Trp86 in CAS, Tyr341 in PAS); π-alkyl via piperidine[6].
Benzamide-Piperidine (Compound 5d) AChE-12.740.013 µM (13 nM)Strong H-bond with Tyr121; benzamide mimics indanone aromaticity[7].
Donepezil-Ferulic Acid Hybrid (51) AChE-16.130.46 µMMulti-target binding; piperidine N interacts strongly with CAS[4].
Crinine-like Alkaloid (ZINC...933) AChE-11.50N/APiperidine ring drives deep hydrophobic anchoring[6].

Scientific Insight: Notice the massive jump in potency for the Benzamide-Piperidine (Compound 5d) . By replacing the bulky indanone ring of Donepezil with a fluorinated benzamide group, researchers achieved a tighter binding energy (-12.74 kcal/mol) and a highly superior IC50 of 13 nM[7]. The basic nitrogen of the piperidine ring becomes protonated at physiological pH, allowing it to form critical cation-π interactions with the aromatic residues deep within the CAS[5].

Self-Validating Experimental Protocol: Comparative Docking

A docking score is only as reliable as the methodology used to generate it. As a standard practice, we do not blindly dock novel compounds. We must first establish a self-validating system by redocking the native co-crystallized ligand to prove our algorithm's geometric accuracy[1],[6].

Step-by-Step Methodology

Step 1: Target Protein Preparation (Causality: Removing Crystallographic Artifacts)

  • Retrieve the high-resolution crystal structure of human AChE complexed with Donepezil (e.g., PDB ID: 4EY7)[6].

  • Strip all co-crystallized water molecules, as bulk solvent can artificially block binding pockets. Add polar hydrogens to account for physiological protonation states, and assign Kollman partial charges to the protein atoms.

Step 2: Ligand Preparation (Causality: Conformational Flexibility)

  • Sketch the novel piperidine derivatives and minimize their 3D geometries using a universal force field (UFF).

  • Assign Gasteiger charges. Ensure the nitrogen atom of the piperidine ring is protonated, as this is its natural state in the human body and is strictly required for CAS interaction[7].

Step 3: Grid Box Definition (Causality: Encompassing the Full Gorge)

  • Generate a cubic grid box with dimensions of 60 Å × 60 Å × 60 Å centered at the active site (X=−13.97, Y=−43.97, Z=27.83)[6].

  • Why this specific size? A smaller box would only cover the CAS. A 60 Å box ensures the search space encompasses the entire 20 Å gorge, allowing the algorithm to correctly pose dual-site inhibitors that span from the CAS to the PAS.

Step 4: Protocol Validation via Redocking (Causality: System Integrity)

  • Extract the native Donepezil ligand from the 4EY7 crystal structure and redock it into the empty grid box.

  • Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

  • Validation Check: The RMSD must be < 2.0 Å [6]. An RMSD of 0.41 Å, for instance, proves your grid parameters and scoring function perfectly replicate biological reality.

Step 5: Execution and Interaction Analysis

  • Dock the novel piperidine library using AutoDock Vina or Glide. Extract the lowest binding free energy (ΔG) poses.

  • Map the non-covalent interactions. Look specifically for cation-π interactions between the piperidine nitrogen and Trp86, and π-π stacking at Trp279.

Workflow RecPrep Receptor Preparation (PDB: 4EY7, Add H+) Grid Grid Box Definition (60x60x60 Å, CAS+PAS) RecPrep->Grid LigPrep Ligand Preparation (3D, Gasteiger Charges) Redock Redocking Validation (Native Ligand) LigPrep->Redock Grid->Redock RMSD RMSD < 2.0 Å? Redock->RMSD RMSD->Grid No (Refine Params) Dock Comparative Docking (Novel Piperidines) RMSD->Dock Yes (Validated) Analysis Interaction Analysis (Binding Energy, H-Bonds) Dock->Analysis

Caption: Self-validating computational workflow for comparative molecular docking of AChE inhibitors.

Conclusion & Future Directions

Comparative docking studies unequivocally demonstrate that the piperidine scaffold is not merely a structural spacer; it is an active pharmacophore. The basicity of the piperidine nitrogen drives deep anchoring into the catalytic anionic site of AChE, while its sp3-hybridized geometry provides the necessary conformational flexibility to navigate the narrow enzymatic gorge[2],[5].

When designing next-generation inhibitors, drug development professionals should focus on bioisosteric replacements of the peripheral binding groups (like the indanone in Donepezil) while preserving the core piperidine moiety. As demonstrated by the benzamide-piperidine derivatives, optimizing the peripheral hydrogen-bonding network can yield nanomolar potency that far exceeds current clinical standards[7].

References
  • Koca, M. "Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues." DergiPark. Available at: [Link]

  • Mishra, et al. "Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity." SciELO. Available at: [Link]

  • "Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents." PubMed Central (PMC). Available at: [Link]

  • "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020." RSC Publishing. Available at: [Link]

  • "Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction." In Vivo (IIAR Journals). Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,4-Difluoro-1-(2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides critical operational and safety protocols for researchers, scientists, and drug development professionals working with 4,4-Difluoro-1-(2-nitrophenyl)piperidine. As a novel compound, specific hazard data is limited. Therefore, this guidance is built upon a conservative assessment of its structural components: the difluoropiperidine moiety and the aromatic nitro group. This principle of "handling with care" based on structural analogues is a cornerstone of laboratory safety for new chemical entities.

The protocols herein are designed to be a self-validating system, ensuring that each step, from preparation to disposal, minimizes exposure and mitigates risk.

Hazard Assessment: A Structurally-Informed Approach

Understanding the "why" behind safety protocols is crucial. The potential hazards of 4,4-Difluoro-1-(2-nitrophenyl)piperidine are inferred from its two primary chemical motifs:

  • Aromatic Nitro Compounds: This class of chemicals can be toxic and are often skin, eye, and respiratory irritants.[1][2] A significant concern with nitroaromatics is their potential to be absorbed through the skin, which can lead to systemic effects such as methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][4]

  • Fluorinated Piperidines: The piperidine ring itself is a flammable, corrosive, and toxic base.[5][6][7] The addition of fluorine atoms can alter the compound's reactivity and biological activity. Data for analogous compounds like 4,4-Difluoropiperidine suggest it may be harmful if swallowed, inhaled, or in contact with skin.[8][9]

Given this composite profile, 4,4-Difluoro-1-(2-nitrophenyl)piperidine must be treated as a substance that is a potent irritant to the skin, eyes, and respiratory system, and is potentially toxic by all routes of exposure.[8][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent personal exposure. The selection of PPE must be based on the task being performed.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles with side protection are the minimum requirement.[3] For any task involving potential splashes (e.g., transferring solutions, scraping solids), a full-face shield must be worn over the goggles.[11][12]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile exam gloves (minimum 4mil thickness) is recommended for handling small quantities of the solid.[13] For handling solutions or for prolonged contact, use heavier, chemical-resistant gloves (e.g., butyl rubber) and consult manufacturer compatibility data.[11] Always inspect gloves for tears or holes before use and remove them immediately if contaminated.[14]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat, fully buttoned, is required to protect skin from accidental spills and prevent clothing contamination.[14]
Respiratory Protection Certified Chemical Fume HoodAll handling of 4,4-Difluoro-1-(2-nitrophenyl)piperidine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[12] If handling outside a hood is unavoidable, a NIOSH-approved respirator with an N95 filter (for powders) or an organic vapor cartridge is required.[1][14]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills.[14]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is essential for safe handling.

Preparation
  • Designate the Work Area: Clearly demarcate a specific area within a chemical fume hood for the procedure. Cover the work surface with disposable, absorbent bench paper.[14]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and ready for use.

  • Verify Emergency Equipment: Confirm that an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds travel time) and you know how to operate them.[13]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Handling the Solid Compound (Weighing & Transfer)
  • Use a Draft Shield: If possible, perform weighing on an analytical balance with a draft shield located inside the fume hood to minimize the dispersal of fine powders.[14]

  • Careful Transfer: Use a micro-spatula to carefully transfer the solid to a pre-weighed container. Avoid any actions that could create dust.

  • Immediate Cleanup: Use a brush and dustpan or a dedicated vacuum cleaner with a HEPA filter to clean up any minor powder spills immediately. Do not use compressed air.

  • Secure Container: Tightly close the primary container immediately after use and store it in a cool, dry, well-ventilated area away from incompatible materials.[5][15]

Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) with a suitable solvent. Collect the rinsate as hazardous liquid waste.[16]

  • Wipe Down Surfaces: Wipe the designated work area with a damp cloth or towel, collecting the wipe as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat. Wash hands thoroughly with soap and water after removing all PPE.[8]

  • Launder: Lab coats should be laundered separately from personal clothing.[14]

Emergency Procedures

Spill Response

Immediate and correct action is critical in the event of a spill. The primary goal is to contain the spill and prevent exposure.[16][17]

Spill_Response_Workflow Diagram 1: Spill Response Workflow Start Spill Detected Alert Alert personnel in the area and restrict access Start->Alert Assess Assess spill size and nature (Solid vs. Liquid) Alert->Assess DonPPE Don additional required PPE (e.g., respirator, heavier gloves) Assess->DonPPE Contain Contain spill with inert absorbent (vermiculite, sand) DonPPE->Contain Collect Carefully collect contaminated material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of all materials (absorbent, PPE) as hazardous waste Decontaminate->Dispose Report Report the spill to EHS and your supervisor Dispose->Report

Caption: A workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[18] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[19] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and drink plenty of water afterwards.[19] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from handling 4,4-Difluoro-1-(2-nitrophenyl)piperidine is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[16][17]

Disposal_Workflow Diagram 2: Waste Disposal Workflow Start Waste Generation Unused Unused/Expired Compound Start->Unused Contaminated Contaminated PPE, Glassware, Absorbent Materials Start->Contaminated Rinsate Solvent Rinsate from Cleaning Start->Rinsate Segregate Segregate Waste Streams Unused->Segregate Contaminated->Segregate Rinsate->Segregate SolidWaste Solid Hazardous Waste Container Segregate->SolidWaste Solids LiquidWaste Liquid Hazardous Waste Container (Halogenated or Non-halogenated) Segregate->LiquidWaste Liquids Label Label Containers Clearly: 'Hazardous Waste' Full Chemical Name Date SolidWaste->Label LiquidWaste->Label Store Store in a designated, secure, and well-ventilated waste accumulation area with secondary containment Label->Store Arrange Arrange for pickup by a licensed professional waste disposal service via your institution's EHS office Store->Arrange

Caption: A workflow for the proper disposal of chemical waste.

  • Waste Segregation: Keep solid and liquid waste streams separate.[16]

  • Solid Waste: Includes contaminated gloves, bench paper, wipes, and empty, unrinsed containers. Place these in a clearly labeled solid hazardous waste container.[16]

  • Liquid Waste: Includes unused solutions and solvent rinsate from cleaning glassware. Collect in a compatible, sealed hazardous waste container.

  • Container Management: "Empty" containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[16] The rinsed container can then be managed according to your institution's guidelines.

  • Professional Disposal: Never dispose of this chemical down the drain.[7] All disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[16]

References

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  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • 4-Nitrophenol - Santa Cruz Biotechnology.
  • 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health.
  • Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol - Benchchem.
  • General Safety Framework of the Department of Organic Chemistry. Stockholm University. (2022).
  • Personal Protective Equipment | US EPA. (2025).
  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. Thermo Fisher Scientific. (2017).
  • Safety Data Sheet - 1-(2-Fluoro-6-nitrophenyl)piperidine. KISHIDA CHEMICAL CO., LTD. (2022).
  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. Fisher Scientific. (2017).
  • Nitrobenzene - Incident management - GOV.UK. (2024).
  • Safety Data Sheet - 4,4-Difluoro-1,4'-bipiperidine. CymitQuimica. (2024).
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. NIH.
  • Piperidine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. (2024).
  • Piperidine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.
  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. UPEI.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 1-(2-Nitrophenyl)piperidine. Thermo Fisher Scientific. (2025).
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  • Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine. Pi Chemicals Ltd.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. (2020).
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.